Boc-Aminooxy-PEG4-Tos
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9S/c1-17-5-7-18(8-6-17)31(23,24)29-16-14-27-12-10-25-9-11-26-13-15-28-21-19(22)30-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJUQOOWAYCBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCONC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-Aminooxy-PEG4-Tos: A Versatile Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-Aminooxy-PEG4-Tos is a heterobifunctional chemical linker integral to the fields of bioconjugation and drug development. Its unique architecture, featuring a Boc-protected aminooxy group and a terminal tosylate, bridged by a hydrophilic tetraethylene glycol (PEG4) spacer, offers a versatile platform for the sequential and controlled conjugation of biomolecules. This guide provides a comprehensive overview of its chemical properties, primary applications—most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—and detailed experimental protocols for its use.
Introduction to this compound
This compound, with the chemical name tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate, is a valuable tool in chemical biology and medicinal chemistry.[1] Its structure is designed for modularity, enabling a two-step conjugation strategy. The tosyl group serves as an excellent leaving group for nucleophilic substitution, while the Boc-protected aminooxy group, after deprotection, readily reacts with aldehydes and ketones to form stable oxime ethers. The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.
Chemical Properties
A summary of the key chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1807539-01-0 | [1][2] |
| Molecular Formula | C20H33NO9S | [1] |
| Molecular Weight | 463.54 g/mol | [1][2] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMF, DMSO |
Primary Use: Synthesis of Proteolysis Targeting Chimeras (PROTACs)
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC molecule generally consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.
This compound is an ideal candidate for the linker component. Its bifunctional nature allows for the sequential attachment of the target protein ligand and the E3 ligase ligand. For example, the tosyl group can be displaced by a nucleophilic group (such as a phenol (B47542) or an amine) on one of the ligands. Following this, the Boc-protecting group can be removed from the aminooxy moiety, which is then available to react with an aldehyde or ketone on the second ligand to complete the PROTAC synthesis.
The Role of the Linker in PROTACs
The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and composition influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG linkers, such as the one in this compound, are commonly used due to their ability to improve solubility and pharmacokinetic properties.
Experimental Protocols
The following sections provide detailed, exemplary protocols for the use of this compound in the synthesis of a generic PROTAC.
Step 1: Nucleophilic Substitution of the Tosyl Group
This step involves the reaction of the tosyl group of this compound with a nucleophilic handle on the first ligand (Ligand 1), which could be a ligand for either the target protein or the E3 ligase. Phenols are common nucleophiles in this context.
Materials:
-
This compound
-
Ligand 1 (containing a phenolic hydroxyl group)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Reaction vessel
-
Stirring apparatus
-
Temperature control system
Procedure:
-
To a solution of Ligand 1 (1.0 eq) in anhydrous DMF, add K2CO3 (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes under an inert atmosphere.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate, Boc-Aminooxy-PEG4-Ligand 1.
Step 2: Deprotection of the Boc-Aminooxy Group
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to liberate the aminooxy functionality.
Materials:
-
Boc-Aminooxy-PEG4-Ligand 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve Boc-Aminooxy-PEG4-Ligand 1 (1.0 eq) in DCM.
-
Add TFA (10-20% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product is Aminooxy-PEG4-Ligand 1, often as a TFA salt.
Step 3: Oxime Ligation with the Second Ligand
The final step is the formation of a stable oxime bond between the deprotected aminooxy group and a carbonyl (aldehyde or ketone) group on the second ligand (Ligand 2).
Materials:
-
Aminooxy-PEG4-Ligand 1
-
Ligand 2 (containing an aldehyde or ketone group)
-
Anhydrous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5) or an organic solvent like ethanol (B145695) or DMF.
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve Aminooxy-PEG4-Ligand 1 (1.0 eq) and Ligand 2 (1.0-1.2 eq) in the chosen solvent.
-
Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, the reaction mixture can be purified directly by preparative HPLC to yield the final PROTAC molecule.
Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis using this compound and the general mechanism of action of a PROTAC.
Caption: Synthetic workflow for a PROTAC using this compound.
Caption: Mechanism of action for a PROTAC.
Conclusion
This compound is a highly valuable and versatile linker for the synthesis of complex bioconjugates. Its well-defined reactivity and the beneficial properties of the PEG spacer make it particularly suitable for the development of PROTACs, a promising new class of therapeutics. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to incorporate this powerful tool into their drug discovery and development programs.
References
An In-depth Technical Guide to Boc-Aminooxy-PEG4-Tos: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Boc-Aminooxy-PEG4-Tos. It details its chemical structure, physicochemical properties, and its applications in the field of bioconjugation, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Chemical Identity and Properties
This compound is a heterobifunctional linker molecule that incorporates a Boc-protected aminooxy group and a tosyl group, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer. This unique combination of functional groups allows for sequential and chemoselective conjugation reactions.
Chemical Structure
Chemical Name: tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate[1]
Molecular Structure:
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 1807539-01-0 | [1] |
| Molecular Formula | C20H33NO9S | [1] |
| Molecular Weight | 463.54 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark, and at -20°C for long-term storage | [1] |
Functional Group Reactivity and Applications
The utility of this compound in bioconjugation stems from the distinct reactivity of its two terminal functional groups. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media.[3]
Boc-Protected Aminooxy Group
The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free aminooxy group.[3] This deprotected aminooxy group can then readily react with aldehydes or ketones to form a stable oxime linkage.[4] This reaction is highly chemoselective and is widely used in bioconjugation to label or ligate biomolecules.
Tosyl Group
The tosyl (p-toluenesulfonyl) group is an excellent leaving group for nucleophilic substitution reactions.[3] It can be displaced by a variety of nucleophiles, including primary amines, thiols, and hydroxyl groups, to form stable covalent bonds. This allows for the conjugation of this compound to proteins, peptides, and other molecules containing these functional groups.
Primary Application: PROTAC Synthesis
This compound is extensively utilized as a PEG-based linker in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by connecting the target protein-binding ligand and the E3 ligase-binding ligand and orienting them correctly to form a productive ternary complex.
Experimental Protocols
The following are detailed methodologies for key reactions involving this compound. These protocols are representative and may require optimization for specific applications.
Boc Deprotection of this compound
Objective: To remove the Boc protecting group to generate the free aminooxy functionality.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting crude Aminooxy-PEG4-Tos (as a TFA salt) can often be used in the next step without further purification.
Oxime Ligation with a Carbonyl-Containing Molecule
Objective: To conjugate the deprotected Aminooxy-PEG4-Tos to a molecule containing an aldehyde or ketone group.
Materials:
-
Deprotected Aminooxy-PEG4-Tos (from section 3.1)
-
Aldehyde or ketone-functionalized molecule
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)
-
Aniline (B41778) (optional, as a catalyst)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
Dissolve the deprotected Aminooxy-PEG4-Tos and the carbonyl-containing molecule in the reaction buffer in a reaction vial.
-
If desired, add a catalytic amount of aniline (typically 10-20 mM).
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the formation of the oxime conjugate by LC-MS.
-
Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Nucleophilic Substitution of the Tosyl Group with a Primary Amine
Objective: To conjugate a primary amine-containing molecule to the tosyl end of this compound.
Materials:
-
This compound
-
Primary amine-containing molecule
-
Anhydrous dimethylformamide (DMF) or acetonitrile (B52724)
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
Nitrogen or Argon source
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound and a slight excess (1.1-1.5 equivalents) of the primary amine-containing molecule in anhydrous DMF or acetonitrile in a reaction vessel under an inert atmosphere.
-
Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA, to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-70°C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving this compound.
General Synthesis of a PROTAC using this compound
This workflow outlines the sequential conjugation steps to assemble a PROTAC molecule.
Caption: A logical workflow for the synthesis of a PROTAC molecule.
Signaling Pathway of PROTAC-Mediated Protein Degradation
This diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.
Caption: The mechanism of PROTAC-induced targeted protein degradation.
References
A Technical Guide to the Mechanism and Application of Boc-Aminooxy-PEG4-Tos in Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Boc-Aminooxy-PEG4-Tos is a heterobifunctional crosslinker designed for advanced bioconjugation applications. It incorporates three key chemical motifs: a Boc-protected aminooxy group, a flexible tetra-polyethylene glycol (PEG4) spacer, and a tosyl leaving group. This strategic design enables the sequential and chemoselective conjugation of two different biomolecules. The core mechanism involves two distinct reactions: the formation of a highly stable oxime bond via reaction of the deprotected aminooxy group with an aldehyde or ketone, and a nucleophilic substitution reaction at the tosyl-activated terminus. The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate. This guide provides an in-depth exploration of the underlying chemical mechanisms, presents quantitative data on linkage stability, and offers detailed experimental protocols for its application.
Core Mechanism of Action
The functionality of this compound is rooted in its two terminal reactive groups, which allow for controlled, stepwise conjugation.
The Boc-Protected Aminooxy Group & Oxime Ligation
The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the highly reactive aminooxy moiety.[1] This protection is crucial to prevent premature reactions, allowing for the selective reaction of the tosyl group first.[1]
Step 1: Boc Deprotection The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under mild acidic conditions.[2][3] The most common reagent for this deprotection is trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (B109758) (DCM).[4][5] The mechanism involves protonation of the carbamate (B1207046) oxygen, leading to the release of the free aminooxy group, carbon dioxide, and a stable tert-butyl cation.[4][5]
Figure 1: Boc Deprotection Mechanism.
Step 2: Oxime Ligation Once deprotected, the free aminooxy group (H₂N-O–) serves as a potent nucleophile that chemoselectively reacts with an electrophilic carbonyl group (an aldehyde or ketone) on a target molecule.[6] This bioorthogonal reaction, known as oxime ligation, proceeds efficiently in aqueous media, typically under mildly acidic conditions (pH 4-5), to form a highly stable oxime bond (C=N-O).[6][7] The reaction can be significantly accelerated by catalysts such as aniline (B41778) or its derivatives.[6][8]
Figure 2: Oxime Ligation Mechanism.
The Tosyl Group & Nucleophilic Substitution
The tosyl (tosylate, Ts) group is an excellent leaving group due to the resonance stabilization of the tosylate anion.[9][10] This property makes the terminal carbon of the PEG chain highly susceptible to nucleophilic attack.[10] Common nucleophiles present on biomolecules, such as the thiol group (-SH) of cysteine residues or the amine group (-NH₂) of lysine (B10760008) residues, can readily displace the tosyl group to form a stable thioether or secondary amine linkage, respectively.[10]
Figure 3: Nucleophilic Substitution at the Tosyl Group.
The PEG4 Spacer
The polyethylene (B3416737) glycol (PEG) spacer is a hydrophilic and flexible chain that imparts several beneficial properties to the bioconjugate.[9][11][12] Its primary roles include:
-
Increasing aqueous solubility: Crucial for biomolecules that may have poor solubility in physiological buffers.
-
Reducing steric hindrance: The flexible chain provides spatial separation between the conjugated molecules, minimizing interference with their biological activity.
-
Decreasing immunogenicity: PEGylation is a well-established method for reducing the immunogenic potential of therapeutic proteins and peptides.
Bioconjugation Strategy & Workflow
The heterobifunctional nature of this compound allows for a directed, two-step conjugation strategy, minimizing the formation of homodimers and other undesirable byproducts. A typical workflow involves reacting the more stable and less selective group first, followed by the highly chemoselective reaction.
Figure 4: General Bioconjugation Workflow.
Quantitative Data Summary
The choice of linkage is critical for the stability and efficacy of a bioconjugate. Oxime bonds are known for their exceptional stability compared to other common linkages, particularly hydrazones.[7][13]
Table 1: Comparative Hydrolytic Stability of Bioconjugation Linkages
| Linkage Type | Relative Stability at Physiological pH (7.4) | Key Characteristics |
| Oxime | Very High | Highly resistant to hydrolysis across a wide pH range.[7][14] |
| Hydrazone | Moderate to Low | Susceptible to hydrolysis, especially under acidic conditions.[7][14][15] |
| Thioether | Very High | Extremely stable bond formed from Michael addition or substitution. |
| Amide | Very High | Highly stable, requiring enzymatic or harsh chemical cleavage.[15] |
| Ester | Low | Prone to hydrolysis by esterase enzymes and chemical conditions.[13] |
| Disulfide | Variable | Stability is redox-dependent, cleavable by reducing agents.[13] |
Table 2: Typical Reaction Conditions for Oxime Ligation
| Parameter | Condition | Rationale / Notes |
| pH | 4.0 - 5.5 | Acid catalysis is required for efficient dehydration, but very low pH will protonate the aminooxy nucleophile, reducing its reactivity.[6] |
| Temperature | 4 - 37 °C | The reaction proceeds well at room temperature or physiological temperature. |
| Catalyst | Aniline, m-phenylenediamine (B132917) (mPDA) | Aniline (typically 10-100 mM) is a common catalyst. mPDA has been shown to be up to 15 times more efficient.[6][8] |
| Solvent | Aqueous buffers (e.g., Acetate, MES) | The reaction is compatible with aqueous environments, making it ideal for biomolecules.[6] |
| Reactant Conc. | µM to mM | Reaction rates are concentration-dependent. |
| Reaction Time | 5 minutes to several hours | Time depends on reactants, concentrations, and catalyst used. Rapid ligations are possible with optimized conditions.[6][16][17] |
Detailed Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions for their specific biomolecules and applications.
Protocol 1: General Procedure for Boc Deprotection
-
Dissolution: Dissolve the Boc-protected conjugate (e.g., Intermediate Conjugate from Figure 4) in a minimal amount of an anhydrous organic solvent (e.g., dichloromethane, DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA). A common ratio is 50% TFA in DCM (v/v).
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Solvent Removal: Upon completion, remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
-
Purification: The resulting deprotected amine salt can be used directly or purified. For sensitive biomolecules, buffer exchange or dialysis is recommended to remove residual acid.
Protocol 2: General Procedure for Oxime Ligation
-
Reagent Preparation: Prepare a stock solution of the deprotected, aminooxy-functionalized molecule in an appropriate aqueous buffer (e.g., 100 mM sodium acetate, pH 4.7).
-
Substrate Preparation: Dissolve the aldehyde or ketone-containing target molecule in the same reaction buffer.
-
Catalyst Addition (Optional but Recommended): Add aniline to the reaction mixture to a final concentration of 10-20 mM from a freshly prepared stock solution.
-
Ligation Reaction: Combine the aminooxy and carbonyl components in the reaction buffer. A slight excess (1.2-2.0 equivalents) of the aminooxy compound is often used to drive the reaction to completion.
-
Incubation: Allow the reaction to proceed at room temperature for 2-16 hours. The optimal time should be determined empirically.
-
Purification: Purify the final bioconjugate using a suitable method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted starting materials and catalyst.
Protocol 3: Example - Conjugation of a Thiol-Peptide to an Aldehyde-Protein
-
Reaction of Tosyl Group: Dissolve the thiol-containing peptide (1.2 eq) and this compound (1.0 eq) in a reaction buffer (e.g., 100 mM phosphate (B84403) buffer with 5 mM EDTA, pH 7.5). Incubate at room temperature for 2-4 hours to form the Boc-ONH-PEG4-S-Peptide conjugate.
-
Purification: Purify the intermediate conjugate via RP-HPLC to remove unreacted peptide and linker.
-
Boc Deprotection: Lyophilize the purified intermediate and treat with a 95:5 mixture of TFA:water for 30 minutes. Remove the TFA under a stream of nitrogen.
-
Oxime Ligation: Dissolve the resulting deprotected H₂N-O-PEG4-S-Peptide in 100 mM MES buffer, pH 5.0. Add this solution to the aldehyde-modified protein in the same buffer. Add aniline catalyst to a final concentration of 20 mM.
-
Final Purification: After incubating for 4 hours, purify the final Protein-S-PEG4-ON=CH-Peptide conjugate using size-exclusion chromatography to separate the larger conjugate from excess peptide and catalyst. Characterize the final product by SDS-PAGE and mass spectrometry.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its heterobifunctional design enables controlled, sequential bioconjugation through two robust and well-characterized reactions. The formation of a highly stable oxime linkage, combined with the beneficial properties of the PEG spacer, makes this linker an excellent choice for creating stable, soluble, and functional bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 10. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 11. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. raineslab.com [raineslab.com]
- 16. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. UQ eSpace [espace.library.uq.edu.au]
The Strategic Role of the PEG4 Spacer in Boc-Aminooxy-PEG4-Tos: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the linker connecting a payload to a biological moiety is a critical determinant of success. The bifunctional linker, Boc-Aminooxy-PEG4-Tos, offers a discrete and versatile platform for the synthesis of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs) and PROTACs. This technical guide delves into the core functionalities of this linker, with a particular focus on the pivotal role of its polyethylene (B3416737) glycol (PEG) spacer.
Molecular Structure and Functional Components
This compound is a heterobifunctional linker comprised of three key components:
-
Boc-protected Aminooxy Group: This functional group provides a stable, protected precursor to a highly reactive aminooxy group. Following deprotection under mild acidic conditions, the aminooxy group can readily react with aldehydes or ketones to form a stable oxime linkage.[1][2]
-
PEG4 Spacer: A discrete chain of four polyethylene glycol units, this spacer is the central element that dictates many of the advantageous properties of the linker and the final bioconjugate.
-
Tosyl Group (Tos): A well-established and efficient leaving group in nucleophilic substitution reactions.[1] This functionality allows for the covalent attachment of the linker to a nucleophile, such as a thiol or amine, on a target molecule.
The Multifaceted Role of the PEG4 Spacer
The PEG4 spacer, though a seemingly simple component, imparts a range of crucial properties to the bioconjugate, significantly influencing its solubility, stability, pharmacokinetics, and overall therapeutic efficacy.[3]
Enhanced Hydrophilicity and Solubility
Many potent cytotoxic drugs used in ADCs are inherently hydrophobic, which can lead to aggregation and poor solubility in aqueous environments.[3] The hydrophilic nature of the PEG4 spacer, with its repeating ethylene (B1197577) glycol units, significantly increases the overall water solubility of the drug-linker conjugate. This enhanced solubility mitigates the risk of aggregation, which can otherwise diminish therapeutic efficacy and potentially trigger an immune response.[3]
Improved Pharmacokinetics and Bioavailability
The presence of the PEG spacer can profoundly impact the pharmacokinetic profile of a bioconjugate.[3] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[4] This extended presence in the bloodstream can result in greater exposure of the therapeutic at the target site, potentially leading to an improved therapeutic index.[3]
Reduced Immunogenicity and Enhanced Stability
The PEG4 spacer can form a protective hydration shell around the conjugate, effectively "shielding" it from the host's immune system.[3] This can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an undesirable immune response.[3] Furthermore, this hydration layer can offer protection against enzymatic degradation, enhancing the stability of the conjugate in biological fluids.[3]
Optimal Spacing and Minimized Steric Hindrance
The defined length of the PEG4 spacer provides critical spatial separation between the conjugated biomolecule (e.g., an antibody) and the payload. This separation is vital to prevent the payload from sterically hindering the binding of the antibody to its target antigen. By acting as a flexible arm, the PEG4 spacer ensures that both the biological and the therapeutic components of the conjugate can function optimally.
Quantitative Data Summary
While specific quantitative data for bioconjugates synthesized using this compound is often application-dependent and proprietary, the following table summarizes the general quantitative impact of PEG spacers in bioconjugation based on available literature. It is important to note that these values are illustrative and the actual performance will vary based on the specific antibody, payload, and conjugation strategy.
| Parameter | Influence of PEG4 Spacer | Typical Quantitative Impact (Illustrative) | Citation |
| Solubility | Increases aqueous solubility of hydrophobic payloads | Can increase solubility by orders of magnitude | [3] |
| Aggregation | Reduces aggregation of the final conjugate | Significant reduction in high molecular weight aggregates | [5] |
| In Vitro Stability | Oxime bond is stable at physiological pH | Half-life > 7 days in human plasma | [6] |
| Circulation Half-life | Increases circulation time | Can lead to a >2-fold increase in plasma half-life | [3] |
| Immunogenicity | Reduces the potential for an immune response | Decreased anti-drug antibody (ADA) formation | [3] |
Experimental Protocols
The following section outlines a detailed methodology for the site-specific conjugation of a drug-linker to an antibody using a workflow that incorporates the functionalities of this compound. This protocol is a composite based on established methods for Boc deprotection, tosyl substitution, and oxime ligation.
Synthesis of Aminooxy-PEG4-Drug Conjugate
This initial phase involves the attachment of the drug (or payload) to the this compound linker via nucleophilic substitution of the tosyl group.
Workflow for Drug-Linker Synthesis
Caption: Synthesis of the Boc-protected drug-linker.
Methodology:
-
Dissolution: Dissolve this compound and the nucleophile-containing drug in an appropriate anhydrous solvent (e.g., dimethylformamide, DMF).
-
Reaction: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the reaction mixture to facilitate the nucleophilic substitution of the tosyl group. The reaction is typically stirred at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, purify the resulting Boc-Aminooxy-PEG4-Drug conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.
Antibody Modification and Drug-Linker Conjugation
This phase involves the generation of aldehyde groups on the antibody, deprotection of the drug-linker, and the subsequent oxime ligation.
Workflow for Antibody-Drug Conjugate (ADC) Formation
Caption: Overall workflow for ADC synthesis.
Methodology:
-
Antibody Oxidation:
-
Prepare the antibody in an appropriate buffer (e.g., phosphate-buffered saline, PBS).
-
Add a solution of sodium periodate (B1199274) (NaIO4) to the antibody solution to a final concentration of approximately 1 mM.
-
Incubate the reaction on ice for 30 minutes in the dark to oxidize the glycan moieties to aldehydes.
-
Purify the oxidized antibody using a desalting column to remove excess periodate.
-
-
Boc Deprotection of the Drug-Linker:
-
Dissolve the purified Boc-Aminooxy-PEG4-Drug in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected Aminooxy-PEG4-Drug.
-
-
Oxime Ligation:
-
Dissolve the deprotected Aminooxy-PEG4-Drug in an appropriate organic solvent (e.g., DMSO) to prepare a stock solution.
-
Add the Aminooxy-PEG4-Drug stock solution to the purified aldehyde-modified antibody at a defined molar excess.
-
Adjust the pH of the reaction mixture to 4.5-5.5 to facilitate oxime bond formation.
-
Incubate the reaction at room temperature for 4-16 hours.
-
-
Purification and Analysis of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and LC-MS.
-
Assess the purity and aggregation state of the final ADC by SEC.
-
Signaling Pathways and Logical Relationships
The successful construction of an ADC using this compound relies on a series of orthogonal chemical reactions, each enabling the next step in a logical sequence.
Logical Flow of ADC Synthesis
Caption: Stepwise logic of ADC formation.
Conclusion
This compound is a highly valuable tool in the field of bioconjugation, offering a strategic combination of reactive functionalities and a performance-enhancing spacer. The PEG4 spacer is not merely a passive linker but an active contributor to the overall success of the bioconjugate. By improving solubility, enhancing stability, and optimizing pharmacokinetic properties, the PEG4 spacer addresses many of the fundamental challenges in the development of next-generation targeted therapeutics. The detailed protocols and logical workflows provided in this guide offer a framework for the rational design and synthesis of advanced bioconjugates for research and drug development.
References
The Reactivity of Tosyl-Activated PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) has become an indispensable tool in drug delivery and bioconjugation, primarily owing to its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The process of covalently attaching PEG chains to molecules, known as PEGylation, enhances solubility, stability, and circulation half-life while reducing immunogenicity. The effectiveness of PEGylation is critically dependent on the choice of the activating group at the terminus of the PEG chain. Among the various activating groups, the tosyl (p-toluenesulfonyl) group stands out as a highly efficient and versatile functional group for the modification of biomolecules.
This technical guide provides a comprehensive overview of the reactivity of the tosyl group in PEG linkers. It delves into the underlying chemistry, factors influencing its reactivity, and its practical applications in bioconjugation. Detailed experimental protocols and quantitative data are presented to aid researchers in the successful implementation of tosyl-activated PEG linkers in their work.
Core Concepts: The Chemistry of Tosyl-Activated PEG
The utility of the tosyl group in PEG linkers stems from its excellent leaving group ability in nucleophilic substitution reactions. The tosyl group is the ester of p-toluenesulfonic acid. The sulfonyl group is strongly electron-withdrawing, which polarizes the carbon-oxygen bond it is attached to, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles. When a nucleophile attacks this carbon, the tosylate anion is displaced. The tosylate anion is a very stable, weak base due to the delocalization of its negative charge across the three oxygen atoms through resonance, making it an excellent leaving group.
Tosyl-activated PEGs are particularly reactive towards primary amines (-NH2) and thiols (-SH), which are abundantly available in biomolecules such as proteins and peptides. The reaction with these nucleophiles results in the formation of stable secondary amine and thioether linkages, respectively.
Reactivity with Amines
Tosyl-activated PEGs readily react with primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. This reaction is highly pH-dependent. For efficient conjugation, the reaction is typically carried out at a pH between 8.0 and 9.5.[1] At this alkaline pH, the amino groups are deprotonated and thus more nucleophilic, facilitating their attack on the electrophilic carbon of the PEG-tosylate.
Reactivity with Thiols
Thiols, present in cysteine residues, are also potent nucleophiles that react efficiently with tosyl-activated PEGs. Thiol-PEGylation is generally performed under mild conditions.
Factors Influencing Reactivity
The efficiency of conjugation reactions with tosyl-activated PEGs is influenced by several key parameters:
-
pH: As mentioned, pH is a critical factor, especially for reactions with amines. Maintaining an alkaline pH (8.0-9.5) is crucial for ensuring the nucleophilicity of the amino groups.[2][3] For reactions with thiols, a more neutral pH is often suitable.
-
Temperature: The reaction rate is also influenced by temperature. Conjugation reactions are often carried out at room temperature or 37°C.[2][4] Higher temperatures can accelerate the reaction but may also lead to the degradation of sensitive biomolecules. Incubation times can range from hours to overnight depending on the specific reactants and conditions.[4][5]
-
Solvent: The choice of solvent can impact the reaction. While aqueous buffers are common for bioconjugation, organic solvents like dimethylformamide (DMF) can be used, particularly for smaller molecules or when solubility in aqueous media is limited.[2]
-
Steric Hindrance: The accessibility of the target functional group on the biomolecule can affect the reaction efficiency. Steric hindrance around the nucleophilic group may slow down or prevent the conjugation reaction.
Side Reactions and Stability
While tosyl-activated PEGs are highly effective, it is important to be aware of potential side reactions and stability issues.
-
Hydrolysis: The tosyl group can undergo hydrolysis, especially at extreme pH values and elevated temperatures. However, tosylates are generally more stable to hydrolysis than other activating groups like N-hydroxysuccinimide (NHS) esters.
-
Reaction with other nucleophiles: Besides amines and thiols, other nucleophiles present in a reaction mixture, such as hydroxyl groups, can potentially react with tosyl-activated PEGs, although the reaction rate is generally much slower.
-
Conversion to Alkyl Halides: In the presence of halide ions (e.g., chloride from buffers), the tosylate group can be displaced to form a less reactive alkyl halide. This is a known side reaction when using tosyl chloride for the synthesis of tosylates and can also occur during conjugation under certain conditions.[6][7][8]
The stability of the PEG polymer backbone itself can also be a consideration. The aging of PEG solutions, accelerated by heat, light, and oxygen, can lead to a decrease in pH and an increase in ionic strength.[9] For consistent results, it is recommended to use fresh or properly stored PEG reagents.
Quantitative Data
The efficiency of synthesis and conjugation reactions involving tosyl-activated PEGs can be high, often exceeding 90% under optimized conditions. The following tables summarize some of the available quantitative data from the literature.
| Parameter | Value | Reference |
| Degree of Monotosylation of PEG (Ag2O/KI method) | ~99% | [10] |
| Yield of α-azide-ω-hydroxyl PEG from α-tosyl-ω-hydroxyl PEG | 95% | [2] |
| Yield of α-thiol-ω-hydroxyl PEG from α-tosyl-ω-hydroxyl PEG | 84% | [2] |
| Yield of α-azide-ω-tosyl PEG from α-azide-ω-hydroxyl PEG | 95% | [2] |
Table 1: Synthesis and Modification of Tosyl-Activated PEG.
| Parameter | Condition | Value | Reference |
| pH Range for Amine Conjugation | Optimal for primary amines | 8.0 - 9.5 | [1] |
| Recommended for tosyl-activated magnetic beads | 7.5 - 9.5 | [3] | |
| Temperature for Conjugation | Typical for tosyl-activated magnetic beads | 37°C | [2][4] |
| Alternative for pH labile ligands | Room Temperature | [2] | |
| Incubation Time | Typical for protein conjugation | 24 - 48 hours at 20-25°C or 48-72 hours at 4°C | [4] |
Table 2: General Reaction Conditions for Bioconjugation with Tosyl-Activated Linkers.
Experimental Protocols
Protocol 1: Synthesis of α-tosyl-ω-hydroxyl PEG
This protocol describes the selective monotosylation of a symmetrical PEG diol using silver oxide and potassium iodide as catalysts.
Materials:
-
Poly(ethylene glycol) (PEG), previously dried by azeotropic distillation in toluene (B28343)
-
Dry toluene
-
Silver(I) oxide (Ag₂O)
-
Potassium iodide (KI)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dried PEG in dry toluene in a round-bottom flask.[2]
-
Add Ag₂O (1.5 equivalents) and KI (0.2 equivalents) to the solution.[2]
-
While stirring rapidly, add TsCl (1.05 equivalents) in one portion.[2]
-
Allow the reaction mixture to stir at room temperature for 12 hours.[2]
-
Filter the reaction mixture through a celite pad to remove solid byproducts.
-
Remove the toluene by rotary evaporation.
-
Dissolve the crude product in DCM and wash with brine and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.
-
Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the precipitated α-tosyl-ω-hydroxyl PEG by filtration and dry under vacuum.
-
Characterize the product by ¹H NMR and GPC to confirm the degree of tosylation and purity.[10]
Protocol 2: Conjugation of a Protein to Tosyl-Activated Magnetic Beads
This protocol provides a general procedure for the covalent attachment of a protein to tosyl-activated magnetic beads.
Materials:
-
Tosyl-activated magnetic beads
-
Protein solution (0.5-1 mg/mL) or peptide solution (200 µmoles/mL)
-
Coupling Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4-9.5)
-
Washing Buffer (e.g., PBS with 0.1% (w/v) BSA)
-
Blocking Buffer (e.g., PBS with 0.5% (w/v) BSA)
-
Storage Buffer (e.g., PBS with 0.01% (w/v) sodium azide)
-
Magnetic rack
Procedure:
-
Resuspend the tosyl-activated magnetic beads in isopropanol (B130326) and transfer the desired amount to a microcentrifuge tube.[4]
-
Place the tube on a magnetic rack and allow the beads to pellet. Remove the supernatant.
-
Wash the beads by resuspending them in the coupling buffer, pelleting them on the magnetic rack, and removing the supernatant. Repeat this wash step twice.[4]
-
After the final wash, resuspend the beads in the coupling buffer.
-
Add the protein or peptide solution to the washed beads and mix well.[4]
-
Incubate the reaction mixture for 24-48 hours at 20-25°C or 48-72 hours at 4°C with continuous rotation.[4]
-
After incubation, pellet the beads on the magnetic rack and remove the supernatant containing unbound protein.
-
Wash the beads three times with the washing buffer.
-
To block any remaining reactive sites, add the blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[4]
-
Wash the beads 4-6 times with PBS.
-
Resuspend the protein-conjugated magnetic beads in the storage buffer.
Visualizations
Caption: General mechanism of nucleophilic substitution on a tosyl-activated PEG linker.
Caption: A typical experimental workflow for the synthesis and bioconjugation of tosyl-activated PEG.
Conclusion
Tosyl-activated PEG linkers are powerful tools for the modification of biomolecules, offering a balance of high reactivity and stability. Their efficient reaction with primary amines and thiols under controlled pH conditions allows for the robust formation of stable bioconjugates. By understanding the underlying chemistry, influencing factors, and potential side reactions, researchers can effectively utilize tosyl-activated PEGs to develop novel therapeutics and diagnostics with improved properties. The detailed protocols and data presented in this guide serve as a valuable resource for the successful application of this important bioconjugation chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. bioclone.net [bioclone.net]
- 3. bioclone.us [bioclone.us]
- 4. bioclone.net [bioclone.net]
- 5. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boc-Aminooxy Protecting Group Chemistry and Deprotection
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. This guide provides a comprehensive technical overview of the chemistry surrounding the Boc-aminooxy moiety, a functional group of increasing importance for the chemoselective ligation of molecules. Herein, we delve into the synthesis, unique properties, and deprotection strategies for Boc-protected aminooxy compounds, with a focus on quantitative data, detailed experimental protocols, and practical applications in the development of advanced therapeutics.
The Boc-Aminooxy Group: A Versatile Tool for Bioconjugation
The Boc-aminooxy group consists of an aminooxy functionality (-ONH₂) temporarily protected with a tert-butyloxycarbonyl group. The primary advantage of this moiety lies in the chemoselective reactivity of the deprotected aminooxy group towards aldehydes and ketones, forming a stable oxime linkage.[1] This reaction is orthogonal to many other common bioconjugation strategies, allowing for precise, site-specific modifications of complex biomolecules under mild conditions.[2]
Boc-protected aminooxy reagents, often functionalized with polyethylene (B3416737) glycol (PEG) spacers, are widely used as linkers in the construction of antibody-drug conjugates (ADCs).[1][3] The Boc group ensures the stability of the reactive aminooxy functionality during synthesis and purification, and its facile removal under acidic conditions precedes the conjugation to a payload or biomolecule.[1]
Synthesis of Boc-Protected Aminooxy Compounds
The synthesis of Boc-protected aminooxy compounds can be achieved through various synthetic routes. A common strategy involves the use of Cbz-protected amino alcohols as starting materials.[4]
A general synthetic pathway is outlined below:
Caption: General workflow for synthesizing Boc-aminooxy amines.
Deprotection of the Boc-Aminooxy Group
The removal of the Boc protecting group from the aminooxy moiety is a critical step to unmask the reactive hydroxylamine (B1172632) for subsequent conjugation. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent.[4]
Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free aminooxy group as its corresponding acid salt.[]
Caption: Mechanism of acid-catalyzed Boc-aminooxy deprotection.
Quantitative Data on Deprotection
| Substrate | Reagent/Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Boc-amino-PEG3-SSPy | 25-50% TFA in DCM | RT | 30 min - 2 h | >95% (qualitative) | [4] |
| Boc-L-Alanine | 2 equiv. TFA in Ionic Liquid | 110 | 10 min | High | [2] |
| Boc-Glycine | 55% TFA in DCM | RT | 30 min | ~90% (as part of peptide) | [6] |
| (Boc-aminooxy)acetic acid | TFA/DCM (1:1) | RT | 1-2 h | High (not specified) | [7] |
| Boc-protected amines (general) | 4M HCl in Dioxane | RT | 30 min - 4 h | High (substrate dependent) | [4] |
Note: Reaction times and yields are highly substrate-dependent. It is always recommended to monitor the reaction progress by TLC or LC-MS.[4]
Potential Side Reactions and Mitigation Strategies
A primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic functional groups by the released tert-butyl cation.[8] This is particularly relevant for molecules containing electron-rich moieties such as tryptophan or methionine residues. To prevent this, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), thioanisole, and water.[4]
Regarding the stability of the aminooxy group itself, the N-O bond is generally stable under the acidic conditions used for Boc deprotection. However, prolonged exposure to very strong acids or harsh conditions could potentially lead to N-O bond cleavage, although this is not a commonly reported side reaction during standard Boc deprotection protocols.
Experimental Protocols
General Protocol for Boc Deprotection of a Boc-Aminooxy PEG Linker
This protocol is adapted for a generic Boc-aminooxy PEGylated linker.
Materials:
-
Boc-aminooxy PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.[9]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[9] If the substrate is sensitive to t-butylation, add a scavenger such as TIS (2.5-5% v/v).[9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
For neutralization, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected aminooxy PEG linker.[9]
Protocol for Boc Deprotection of (Boc-aminooxy)acetic acid
Materials:
-
(Boc-aminooxy)acetic acid
-
Dichloromethane (DCM) or a 9:1 mixture of DCM:Methanol
-
Trifluoroacetic Acid (TFA)
-
Diethyl ether (cold)
Procedure:
-
Dissolve (Boc-aminooxy)acetic acid in DCM or a 9:1 mixture of DCM:Methanol and cool the solution to 0 °C.[7]
-
Add an equal volume of TFA to the solution.[7]
-
Allow the solution to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[7]
-
Concentrate the solution in vacuo.
-
To isolate the product as the TFA salt, evaporate the reaction mixture to dryness and co-evaporate with DCM several times to remove residual TFA.[7]
-
Alternatively, to obtain the free amine, perform a basic workup as described in the previous protocol.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
Boc-aminooxy linkers are instrumental in the synthesis of ADCs, a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. The aminooxy group allows for the chemoselective conjugation of the linker-payload to an aldehyde or ketone handle introduced onto the antibody.
The general workflow for constructing an ADC using a Boc-aminooxy linker is depicted below:
Caption: Step-by-step workflow for ADC synthesis.
This targeted delivery approach minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic drug. The stability of the resulting oxime bond is crucial for ensuring that the payload remains attached to the antibody in circulation and is only released upon internalization into the target cancer cell.[10]
Conclusion
The Boc-aminooxy protecting group offers a robust and versatile strategy for the temporary masking of the highly reactive aminooxy functionality. Its stability under a range of conditions and its straightforward removal with common acidic reagents make it an invaluable tool in modern bioconjugation and drug delivery. A thorough understanding of the deprotection chemistry, including optimal reaction conditions and potential side reactions, is paramount for the successful application of this protecting group in the synthesis of complex biomolecules and advanced therapeutics like antibody-drug conjugates.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Unleashing the Power of Bond Cleavage Chemistry in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Boc-Aminooxy-PEG4-Tos
Introduction
Boc-Aminooxy-PEG4-Tos, with the full chemical name tert-butyl (2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate p-toluenesulfonate salt, is a heterobifunctional crosslinking reagent used extensively in bioconjugation, pharmaceutical research, and drug delivery system development. It features three key chemical motifs: a tert-butyloxycarbonyl (Boc)-protected aminooxy group, a discrete polyethylene (B3416737) glycol (PEG) linker of four units, and a terminal tosylate (Tosyl) group.[1][2] This unique combination allows for the sequential and controlled conjugation of two different molecules.
The protected aminooxy group can be deprotected under mild acidic conditions to react with aldehydes or ketones, forming a stable oxime linkage.[3][4] The tosyl group at the other end is an excellent leaving group, ideal for nucleophilic substitution reactions, typically with amines, thiols, or hydroxyls.[1][4] The hydrophilic PEG4 spacer enhances solubility in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.[3][4][5] Understanding the core physical properties of this linker—namely its solubility and stability—is critical for designing robust and reproducible conjugation strategies, formulating drug delivery systems, and ensuring the integrity of the final conjugate.
Molecular Structure and Functional Domains
The physical properties of this compound are a direct consequence of its distinct functional domains. The diagram below illustrates how each part of the molecule contributes to its overall characteristics.
Caption: Relationship between molecular structure and key property drivers.
Solubility Profile
While exact quantitative solubility data for this compound is not widely published and should be confirmed experimentally for specific applications, a strong predictive assessment can be made based on its structural components and data from analogous molecules.[6]
The hydrophilic PEG chain significantly contributes to solubility in a wide range of solvents, including aqueous solutions and polar organic solvents.[3][4][6] The bulky, nonpolar Boc group enhances solubility in lipophilic organic solvents like dichloromethane (B109758) (DCM) and chloroform, while the polar tosylate group contributes to its solubility in polar aprotic solvents.[6]
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the expected solubility profile. This is inferred from structurally similar Boc-protected PEG linkers and should be used as a guideline.[6]
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | High | The PEG chain and polar functional groups promote strong dipole-dipole interactions with these solvents.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The lipophilic Boc group and the overall molecular structure allow for good solvation.[6] |
| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the PEG linker's ether oxygens. |
| Aqueous Buffers | PBS, HEPES, etc. | Moderate | The hydrophilic PEG spacer increases solubility in aqueous media.[3][4][5] |
| Non-polar Ethers | Diethyl Ether, MTBE | Low to Insoluble | The molecule's polarity is generally too high for effective solvation in non-polar ethers. |
| Hydrocarbons | Hexanes, Heptane | Insoluble | The molecule is too polar to be soluble in aliphatic hydrocarbons. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
For precise applications, determining the solubility in a specific solvent system is recommended. The shake-flask method is a reliable and standard approach.[7]
Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., Dichloromethane, DMSO, PBS pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE for organic solvents, PES for aqueous)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume of the solvent (e.g., 1.0 mL). The key is to ensure solid material remains undissolved.
-
Seal the vial tightly.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.
-
-
Supernatant Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor. The result is reported as mg/mL or mol/L.
-
Caption: Experimental workflow for determining compound solubility.
Stability Profile
The stability of this compound is dependent on the chemical environment, particularly pH and temperature. Each functional group exhibits different lability.
-
Boc Group: The tert-butyloxycarbonyl group is a robust protecting group under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane).[8][9]
-
Aminooxy Group: The free aminooxy group (after Boc deprotection) is stable. It forms a highly stable oxime bond upon reaction with an aldehyde or ketone, a reaction that proceeds most efficiently at a neutral pH of 6.5-7.5.[10] This oxime bond is significantly more stable than imine or hydrazone bonds.[10]
-
PEG Linker: The polyethylene glycol chain is generally very stable across a wide pH range and is resistant to enzymatic degradation.
-
Tosyl Group: The tosylate is a stable functional group but is designed to be a good leaving group for nucleophilic substitution. It can be displaced by nucleophiles (e.g., amines, thiols) and is susceptible to hydrolysis under strongly basic conditions or at elevated temperatures, which would yield a hydroxyl group.
Summary of Stability Characteristics
| Condition | Boc-Protected Aminooxy Group | PEG Linker | Tosyl Group | Overall Impact |
| Acidic (e.g., pH < 4) | Labile (Deprotects) | Stable | Stable | The Boc group is removed, exposing the reactive aminooxy functionality. |
| Neutral (e.g., pH 6-8) | Stable | Stable | Stable (but reactive to nucleophiles) | The molecule is stable for storage but ready for conjugation at the tosyl end. |
| Basic (e.g., pH > 9) | Stable | Stable | Susceptible to Hydrolysis | Prolonged exposure to strong base can lead to hydrolysis of the tosylate. |
| Elevated Temperature | Stable | Stable | Increased rate of hydrolysis/reaction | Accelerates degradation, especially hydrolysis of the tosyl group.[11] |
| Reducing Agents | Stable | Stable | Stable | Generally stable to common reductants like DTT or TCEP. |
| Oxidizing Agents | Stable | Stable | Stable | Generally stable to mild oxidants. |
Experimental Protocol: Stability Indicating HPLC Assay
A stability-indicating HPLC method can separate the intact parent compound from its potential degradation products, allowing for quantitative assessment of stability over time.[12][13] This often involves a forced degradation study.
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal) over a defined time course.
Materials:
-
This compound
-
HPLC-grade solvents (Acetonitrile, Water, Methanol)
-
Buffers and reagents for stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
-
Temperature-controlled incubator/oven
-
Validated HPLC method (typically a reverse-phase C18 column with a gradient elution)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a set temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution (in a stable solvent) at an elevated temperature (e.g., 60-80 °C).[12]
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Immediately neutralize the acidic and basic samples to quench the reaction.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject each sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life under each condition.
-
Caption: Workflow for a forced degradation stability study.
References
- 1. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 2. t-Boc-Aminooxy-PEG4-Tosyl - Creative Biolabs [creative-biolabs.com]
- 3. medkoo.com [medkoo.com]
- 4. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 5. t-Boc-Aminooxy-PEG4-amine, 2496687-02-4 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Redox and pH gradients drive amino acid synthesis in iron oxyhydroxide mineral systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijtsrd.com [ijtsrd.com]
- 13. chromatographyonline.com [chromatographyonline.com]
An In-depth Technical Guide to Boc-Aminooxy-PEG4-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (2-(2-(2-(2-((4-methylbenzoyl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)carbamate, commonly known as Boc-Aminooxy-PEG4-Tos. This heterobifunctional linker is a critical tool in modern drug discovery and chemical biology, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, experimental protocols for its use, and its role in mediating protein degradation.
Core Compound Information
This compound is a versatile chemical linker featuring a Boc-protected aminooxy group and a tosyl group at opposite ends of a polyethylene (B3416737) glycol (PEG) spacer. This unique architecture allows for sequential and controlled conjugation to two different molecules. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
| Property | Value | Reference |
| CAS Number | 1807539-01-0 | |
| Molecular Formula | C20H33NO9S | |
| Molecular Weight | 463.54 g/mol | |
| Appearance | Solid Powder | |
| Purity | ≥98% | [2] |
| Chemical Name | tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate |
Mechanism of Action in PROTAC Synthesis
This compound is primarily employed in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[3][4][5] This targeted protein degradation offers a powerful alternative to traditional enzyme inhibition.
The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The tosyl group serves as an excellent leaving group for nucleophilic substitution, readily reacting with amines, alcohols, or thiols on one of the ligands.[1][2][6] The Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to an aldehyde or ketone on the second ligand to form a stable oxime bond.[1][7][8]
Experimental Protocols
This section provides detailed methodologies for the key reactions involving this compound in the synthesis of a PROTAC.
Protocol 1: Boc Deprotection of the Aminooxy Group
This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to liberate the reactive aminooxy functionality.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
The resulting deprotected aminooxy-PEG4-Tos can be used directly in the next step or after purification.
Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule
This protocol describes the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde or ketone functional group.
Materials:
-
Deprotected Aminooxy-PEG4-Tos
-
Aldehyde- or ketone-functionalized ligand (e.g., a ligand for the target protein)
-
Reaction buffer (e.g., 1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Aniline (B41778) (optional, as a catalyst)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve the deprotected Aminooxy-PEG4-Tos in a minimal amount of DMF or DMSO.
-
In a separate vial, dissolve the aldehyde- or ketone-functionalized ligand in the reaction buffer.
-
Add the Aminooxy-PEG4-Tos solution to the ligand solution. A typical molar ratio is 1.2 equivalents of the aminooxy compound to 1 equivalent of the aldehyde/ketone.
-
(Optional) To accelerate the reaction, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.
-
Purify the resulting conjugate by preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3: Nucleophilic Substitution with the Tosyl Group
This protocol details the reaction of the tosyl group with a nucleophile, such as an amine on an E3 ligase ligand.
Materials:
-
The product from Protocol 2 (Aminooxy-PEG4-ligand conjugate)
-
Amine-containing ligand (e.g., a ligand for an E3 ligase like Cereblon or VHL)
-
Anhydrous DMF or DMSO
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
Procedure:
-
Dissolve the aminooxy-PEG4-ligand conjugate (1 equivalent) and the amine-containing E3 ligase ligand (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add DIPEA (3-5 equivalents) to the reaction mixture.
-
Heat the reaction to 50-80 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
PROTAC Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of a PROTAC utilizing a heterobifunctional linker like this compound.
Caption: A logical workflow for the synthesis and evaluation of a PROTAC.
PROTAC-Mediated Protein Degradation Signaling Pathway
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation, a key mechanism in targeted protein therapy.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Analysis of PROTAC Efficacy
The effectiveness of a synthesized PROTAC is typically assessed by measuring the degradation of the target protein. Western blotting and LC-MS-based proteomics are two common methods for this quantification.
Western Blot Analysis
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.
-
Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Measure the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control. From this data, key parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined.[4][9]
LC-MS Based Quantification
For more precise and high-throughput quantification, LC-MS/MS can be employed.
Procedure:
-
Sample Preparation: Treat cells with the PROTAC, lyse the cells, and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify peptides derived from the target protein.
-
Data Analysis: Compare the abundance of target protein peptides in PROTAC-treated samples to control samples to determine the extent of degradation.[3][10]
Conclusion
This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined reactive ends and biocompatible PEG spacer make it an ideal linker for the construction of complex biomolecules, most notably PROTACs. The experimental protocols and workflows detailed in this guide provide a solid foundation for the successful application of this linker in the development of novel therapeutics based on targeted protein degradation.
References
- 1. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 2. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 3. sciex.com [sciex.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Degrader [proteomics.com]
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2][3] While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] An optimized linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[6][7] This guide provides a comprehensive technical overview of PROTAC linkers, their components, and the experimental methodologies used to evaluate their impact on PROTAC performance.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by hijacking the cell's natural protein degradation machinery.[1] The process is a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple target protein molecules.[8]
The key steps in the PROTAC-mediated degradation pathway are as follows:
-
Binding: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2]
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the POI, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[9]
-
Recognition and Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[9][10]
-
Recycling: The PROTAC molecule is released and can then bind to another POI and E3 ligase, restarting the degradation cycle.[8]
Core Components and Classification of PROTAC Linkers
The design and synthesis of the linker is a critical aspect of PROTAC development. The choice of linker can influence solubility, cell permeability, and the stability of the ternary complex.[4][11] PROTAC linkers can be broadly classified into several categories based on their chemical composition and flexibility.
Flexible Linkers: The Workhorses of PROTAC Design
Flexible linkers are the most commonly used type in early-stage PROTAC development due to their synthetic tractability and the ease with which their length can be modified.[12][13]
-
Alkyl Chains: These are simple hydrocarbon chains of varying lengths. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[12][14]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains.[12] The introduction of PEG can improve the water solubility and cell permeability of the PROTAC molecule.[15] Statistics show that approximately 54% of reported PROTACs utilize PEG linkers.[15]
Rigid Linkers: Enhancing Potency and Selectivity
Rigid linkers, which often incorporate cyclic structures, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[12][14]
-
Cycloalkanes: Structures such as piperazine, piperidine, and cyclohexane (B81311) are used to introduce rigidity and can also enhance water solubility.[14]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[16] The resulting triazole moiety is metabolically stable.[14]
Clickable Linkers: Streamlining Synthesis
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular method for PROTAC synthesis.[15][] This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers.[2][12]
Functional Linkers: Adding a Layer of Control
Recent innovations have led to the development of "smart" linkers with additional functionalities.[16]
-
Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can switch between cis and trans isomers upon exposure to light of a specific wavelength, allowing for spatiotemporal control over PROTAC activity.[16][]
-
Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[16]
Quantitative Impact of Linker Properties on PROTAC Efficacy
The optimization of a PROTAC is an empirical process, often requiring the synthesis and evaluation of a library of compounds with varying linker properties.[][18] The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[14]
Impact of Linker Length
The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[19][20] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in an unproductive complex where ubiquitination cannot occur efficiently.[6][15]
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | [2][14] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 12 - 29 | Submicromolar | - | [2][14] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [2][14] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [2][14] |
| Estrogen Receptor α (ERα) | PEG | 9 | - | - | [12][21] |
| Estrogen Receptor α (ERα) | PEG | 12 | - | Effective | [12][14] |
| Estrogen Receptor α (ERα) | PEG | 16 | - | More Potent | [12][14] |
| p38α | Alkyl | < 15 | - | Poor Degradation | [19] |
| p38α | Alkyl | 15-17 | - | Optimal Degradation | [19] |
| p38α | Alkyl | 20 | - | Efficient Degradation | [19] |
Impact of Linker Composition and Rigidity
The chemical makeup of the linker can significantly affect a PROTAC's physicochemical properties and degradation potency.[2]
| Target Protein | Linker Type/Composition | Key Finding | Reference |
| CRBN | Nine-atom alkyl chain | Concentration-dependent decrease in CRBN levels | [2][14] |
| CRBN | Three PEG units | Weak CRBN degradation | [2][14] |
| Androgen Receptor (AR) | Flexible (PEG) | Exhibited degradation | [14] |
| Androgen Receptor (AR) | Rigid (Disubstituted piperidine) | More potent degradation than flexible linker | [14] |
| EGFR/HER2 | PEG | Degraded both EGFR and HER2 | [2] |
| EGFR | Extended PEG (one additional unit) | Switched to selective EGFR degradation | [2] |
Experimental Protocols for PROTAC Evaluation
A robust evaluation of PROTAC efficacy requires a suite of biochemical and cellular assays. The following provides an overview of key experimental protocols.
Assessment of Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[6] Several biophysical techniques can be employed to characterize this interaction.[22]
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip.
-
Binary Interaction: Inject the PROTAC at various concentrations to measure its binding affinity to the immobilized protein.
-
Ternary Complex Formation: Inject the second protein partner (the POI) in the presence of a saturating concentration of the PROTAC.
-
Analysis: Analyze the sensorgrams to determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the ternary complex. This can reveal the cooperativity of binding.[23][24]
-
-
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Place one protein component (e.g., the E3 ligase) in the sample cell and the PROTAC in the titration syringe. Ensure both are in identical, degassed buffers.[25]
-
Binary Titration: Titrate the PROTAC into the protein solution to measure the heat change upon binding.
-
Ternary Complex Formation: In a separate experiment, pre-form the binary complex of the PROTAC and the POI. Titrate this complex into the E3 ligase solution to measure the thermodynamics of ternary complex formation.[13]
-
Data Analysis: Analyze the data to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.[13][26]
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):
-
Labeling: Label the POI and E3 ligase with a FRET donor (e.g., Terbium) and acceptor (e.g., AF488) pair, respectively.[13][27]
-
Assay Setup: In a microplate, combine the labeled proteins with varying concentrations of the PROTAC.
-
Measurement: After incubation, measure the fluorescence at the emission wavelengths of both the donor and acceptor. The TR-FRET signal is calculated as a ratio of the acceptor to donor fluorescence.[8][13]
-
Data Analysis: A bell-shaped curve is typically observed, where the peak of the curve represents the maximal formation of the ternary complex.[13][27]
-
Western Blot Analysis for Protein Degradation
This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.[5][28]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5][29]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[5]
-
Incubate with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody.[5][30]
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
-
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities to determine the extent of protein degradation and calculate DC50 and Dmax values.[5]
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132 or epoxomicin).[12]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.[28]
-
Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. An increase in the ubiquitinated form of the target protein in the presence of the PROTAC (and especially with the proteasome inhibitor) confirms the mechanism of action.[28]
Conclusion: The Future of Rational Linker Design
The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for developing successful protein degraders.[11] While the traditional "trial and error" approach to linker optimization has yielded potent degraders, it is a resource-intensive process.[] The future of PROTAC development lies in a more rational, structure-based approach to linker design. Advances in structural biology, including X-ray crystallography and cryo-electron microscopy of ternary complexes, are providing unprecedented insights into the molecular interactions that govern PROTAC activity.[7] Concurrently, the development of sophisticated computational modeling and molecular dynamics simulations is enabling the in silico prediction of optimal linker lengths and compositions.[4][31][32] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, so too will our ability to rationally design the next generation of highly potent and selective targeted protein degraders.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Ubiquitin and Ubiquitin-Like Protein Resources | Cell Signaling Technology [cellsignal.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 18. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aragen.com [aragen.com]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 26. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 27. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 28. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. benchchem.com [benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Boc-Aminooxy-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the removal of target proteins, offering a powerful alternative to traditional inhibition.
This document provides detailed protocols for the synthesis and evaluation of PROTACs utilizing the versatile Boc-Aminooxy-PEG4-Tos linker. This linker features a tosylate group for nucleophilic substitution, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize ternary complex formation, and a Boc-protected aminooxy group for subsequent conjugation via oxime ligation.
Data Presentation
The efficacy of a synthesized PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide a template for presenting such data, with example values for a hypothetical PROTAC targeting KRAS G12D.[1]
Table 1: Degradation Activity of a Hypothetical KRAS G12D PROTAC
| Cell Line | Cancer Type | KRAS G12D Status | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| MIA PaCa-2 | Pancreatic | Mutant | 15 | >90 | 24 |
| HCT116 | Colorectal | Mutant | 25 | >95 | 24 |
| A549 | Lung | Wild-Type | >1000 | <10 | 24 |
Table 2: Cellular Activity of a Hypothetical KRAS G12D PROTAC
| Cell Line | Assay | IC50 (nM) |
| MIA PaCa-2 | Cell Viability | 20 |
| HCT116 | Cell Viability | 35 |
| A549 | Cell Viability | >5000 |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent evaluation.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution and Oxime Ligation
This protocol describes a two-part synthesis. First, the tosyl group of the linker is displaced by a nucleophile (e.g., an amine or alcohol) on one of the binding moieties (warhead or E3 ligase ligand). Second, after deprotection, the resulting aminooxy group is reacted with an aldehyde or ketone on the other binding moiety.
Part A: Coupling of a Nucleophilic Moiety to this compound
Reagents and Materials:
-
Warhead-NH2 or E3-Ligand-NH2 (containing a primary or secondary amine) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing moiety (Warhead-NH2 or E3-Ligand-NH2) in anhydrous DMF under a nitrogen atmosphere.
-
Add the base (K2CO3 or DIPEA) to the solution and stir for 15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
Part B: Boc Deprotection
Reagents and Materials:
-
Boc-protected intermediate from Part A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting aminooxy-functionalized intermediate is often used in the next step without further purification.
Part C: Oxime Ligation
Reagents and Materials:
-
Aminooxy-functionalized intermediate from Part B (1.0 eq)
-
Warhead-CHO or E3-Ligand-CHO (containing an aldehyde or ketone) (1.0 eq)
-
Anhydrous methanol (B129727) or ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the aminooxy-functionalized intermediate and the aldehyde/ketone-containing moiety in anhydrous methanol or ethanol.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
Protocol 2: Western Blotting for PROTAC-Induced Degradation (DC50 and Dmax Determination)
This protocol outlines the steps for treating cells with the synthesized PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Treat cells with the PROTAC dilutions and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using a suitable curve-fitting software.
-
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol provides a method to measure the engagement of the PROTAC with its target protein in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescently labeled tracer ligand for the target protein
-
Synthesized PROTAC
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein fusion plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells in white, opaque 96-well plates and incubate for 24 hours.
-
-
Assay Execution:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
Add the PROTAC dilutions to the cells.
-
Prepare the fluorescent tracer at the desired concentration in Opti-MEM™.
-
Add the tracer to the wells containing the PROTAC.
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to all wells.
-
Incubate the plate at 37°C for 2 hours.
-
-
Measurement and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the target engagement potency of the PROTAC.
-
References
Application Notes and Protocols: Conjugation of Boc-Aminooxy-PEG4-Tos with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG4-Tos is a heterobifunctional crosslinker that offers a versatile platform for bioconjugation. It features a tert-butyloxycarbonyl (Boc) protected aminooxy group and a tosyl (tosylate) group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent attachment to nucleophiles such as thiols (e.g., from cysteine residues) and amines (e.g., from lysine (B10760008) residues) on biomolecules. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to reveal a reactive aminooxy functionality, which can then specifically react with aldehydes or ketones to form stable oxime linkages. The PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugate.
These application notes provide an overview of the reaction of this compound with nucleophiles and detailed protocols for conjugation and subsequent deprotection of the aminooxy group.
Reaction of the Tosyl Group with Nucleophiles
The core of the initial conjugation strategy with this compound lies in the nucleophilic substitution of the tosyl group. The tosylate is a well-established good leaving group in organic synthesis, making the terminal carbon of the PEG chain electrophilic and susceptible to attack by nucleophiles.
Reaction with Thiols (e.g., Cysteine)
Thiol groups, present in the side chains of cysteine residues in proteins and peptides, are potent nucleophiles. The reaction with a tosyl group proceeds via an SN2 mechanism to form a stable thioether bond. The reaction is typically carried out at a slightly basic pH to ensure the deprotonation of the thiol to the more nucleophilic thiolate anion.
Reaction with Amines (e.g., Lysine)
Primary amines, such as the ε-amino group of lysine residues, can also act as nucleophiles to displace the tosyl group, forming a secondary amine linkage. This reaction generally requires more forcing conditions, such as elevated temperatures and a higher pH, compared to the reaction with thiols, as amines are generally less nucleophilic than thiolates.
General Reaction Scheme
Caption: General reaction of this compound with a nucleophile.
Quantitative Data on Conjugation Reactions
While specific kinetic data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes for the conjugation of tosyl-activated PEGs with thiol and amine nucleophiles based on general principles of organic chemistry and PEGylation literature.[1][2] It is crucial to note that optimal conditions should be determined empirically for each specific application.
| Nucleophile | Target Residue | Recommended pH | Temperature (°C) | Reaction Time (hours) | Expected Yield |
| Thiol | Cysteine | 7.0 - 8.5 | 25 - 37 | 2 - 12 | Moderate to High |
| Amine | Lysine | 8.5 - 9.5 | 37 - 50 | 12 - 24 | Low to Moderate |
Note: Yields are highly dependent on the specific biomolecule, buffer conditions, and stoichiometry of the reactants. The provided ranges are estimates.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Cysteine)
This protocol describes a general procedure for the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Quenching Solution: 1 M β-mercaptoethanol or Dithiothreitol (DTT)
-
Desalting column or dialysis tubing (appropriate molecular weight cut-off)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a 10-100 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle stirring or rotation. Monitor the progress of the reaction using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to confirm the conjugation and determine the degree of labeling.
Protocol 2: Conjugation of this compound to an Amine-Containing Protein (e.g., Lysine)
This protocol provides a general method for conjugating this compound to lysine residues on a protein. Note that this reaction is generally less efficient and requires more stringent conditions than thiol conjugation.[1][2]
Materials:
-
Amine-containing protein
-
This compound
-
Conjugation Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 9.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis tubing
-
Anhydrous DMF or DMSO
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Conjugation Reaction: Add a 20- to 100-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours with gentle stirring.
-
Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
Purification: Purify the conjugate as described in Protocol 1.
-
Characterization: Characterize the conjugate as described in Protocol 1.
Protocol 3: Deprotection of the Boc-Aminooxy Group
This protocol details the removal of the Boc protecting group to generate a reactive aminooxy group. Two common methods using Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane are provided.[3][4][5]
Method A: Using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by a suitable method (e.g., TLC, LC-MS of a small molecule analog if applicable).
-
Remove the solvent and excess TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Method B: Using HCl in Dioxane
Materials:
-
Boc-protected conjugate
-
4M HCl in 1,4-dioxane
-
Dioxane (anhydrous)
Procedure:
-
Dissolve the Boc-protected conjugate in anhydrous dioxane.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents).
-
Stir the reaction at room temperature for 30 minutes to 4 hours.[3][6][7]
-
Monitor the reaction for completion.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected product.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for nucleophilic conjugation.
Caption: Workflow for Boc-aminooxy deprotection.
References
- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 2. bioclone.net [bioclone.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols: Amine-Reactive Conjugation of Boc-Aminooxy-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Aminooxy-PEG4-Tos is a heterobifunctional crosslinker valuable in bioconjugation and drug development, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs.[1][2][3][4] This reagent features a Boc-protected aminooxy group and a tosyl group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The PEG spacer enhances solubility in aqueous media, a critical feature for biological applications.[5][6][7][8]
The tosyl (tosylate) group is an excellent leaving group, enabling nucleophilic substitution reactions with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[7][8] This allows for the covalent attachment of the PEG linker to amine-containing biomolecules. The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield a reactive aminooxy group, which can then specifically react with aldehydes or ketones to form stable oxime linkages.[5][8] This dual reactivity allows for a two-step, orthogonal conjugation strategy.
These application notes provide detailed protocols for the conjugation of this compound to amine-containing molecules, with a focus on protein modification.
Reagent Data and Properties
A summary of the key properties of this compound and related compounds is provided below.
| Property | This compound | Boc-Aminooxy-PEG4-NHS ester |
| Molecular Weight | 463.6 g/mol [6][9] | 478.5 g/mol |
| Chemical Formula | C20H33NO9S[8] | C20H34N2O11 |
| Amine-Reactive Group | Tosylate (Tos) | N-Hydroxysuccinimide (NHS) ester |
| Storage Conditions | -20°C[8] | -20°C |
| Solubility | Soluble in DMSO, DMF, DCM[1] | Soluble in DMSO, DMF, DCM |
Experimental Protocols
Conjugation of this compound to a Protein via Amine Alkylation
This protocol describes the reaction of the tosyl group of this compound with primary amines on a protein. This reaction is a nucleophilic substitution where the amine attacks the carbon adjacent to the tosylate, displacing the tosyl group. Higher pH is required to ensure the amine is deprotonated and thus nucleophilic.
Materials:
-
Protein solution (e.g., antibody at 2-10 mg/mL) in a suitable buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.0-9.5)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)
-
Reaction tubes
-
Stirring/rocking platform
Protocol:
-
Protein Preparation: Prepare the protein solution in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete for reaction with the tosylate.
-
Reagent Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a stock concentration of 10-50 mM.
-
Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically. b. Incubate the reaction mixture at 37°C for 12-24 hours with gentle stirring or rocking. The reaction with tosylates is generally slower than with NHS esters.
-
Purification: a. Following incubation, remove the excess, unreacted this compound and reaction byproducts. b. For proteins >20 kDa, purification can be achieved by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography column.
-
Characterization (Optional but Recommended): a. Determine the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBSA or ninhydrin (B49086) assay.
Deprotection of the Boc Group
After conjugation, the Boc-protecting group can be removed to reveal the aminooxy functionality for subsequent reaction with an aldehyde or ketone.
Materials:
-
Boc-protected conjugate from the previous step.
-
Trifluoroacetic acid (TFA).
-
Dichloromethane (DCM) or other suitable organic solvent if the conjugate is not in an aqueous buffer.
-
Neutralization buffer (e.g., PBS).
Protocol:
-
Acidic Treatment: a. For conjugates in an aqueous solution, carefully adjust the pH to 2.5-3.0 using a dilute acid like HCl. Incubate for 1-2 hours at room temperature. b. Alternatively, if the conjugate is in an organic solvent, treat with a solution of 30-50% TFA in DCM for 30-60 minutes at room temperature.
-
Neutralization/Purification: a. For the aqueous deprotection, neutralize the solution by adding a suitable buffer (e.g., PBS). b. For the organic deprotection, evaporate the TFA/DCM under a stream of nitrogen and redissolve the conjugate in the desired buffer. c. Purify the deprotected conjugate using dialysis or SEC to remove any byproducts.
Diagrams
Caption: Workflow for amine conjugation using this compound.
Caption: Nucleophilic substitution of a tosyl group by a primary amine.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 6. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Oxime Ligation Techniques Using Aminooxy-Functionalized PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of aminooxy-functionalized polyethylene (B3416737) glycol (PEG) linkers in oxime ligation. This powerful bioconjugation technique offers a robust and specific method for linking molecules, with wide-ranging applications in drug development, diagnostics, and proteomics.
Introduction to Oxime Ligation
Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone to form a stable oxime bond (-O-N=C). This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for the conjugation of sensitive biomolecules.[1][2] The use of PEG linkers in this context provides several advantages, including increased solubility, stability, and in vivo circulation time of the conjugated molecule.[3][4]
Key Advantages of Oxime Ligation with Aminooxy-PEG Linkers:
-
High Stability: The resulting oxime bond is significantly more stable than imine or hydrazone linkages, particularly at physiological pH.[5][6]
-
Biocompatibility: The reaction is performed in aqueous buffers at or near neutral pH, preserving the structure and function of biomolecules.[7]
-
Chemoselectivity: The aminooxy and carbonyl groups react specifically with each other, avoiding side reactions with other functional groups found in proteins and peptides.[2]
-
Improved Pharmacokinetics: The PEG linker enhances the hydrodynamic radius of the conjugate, reducing renal clearance and extending its half-life in circulation.[3]
Applications in Research and Drug Development
The versatility of oxime ligation has led to its adoption in numerous applications, including:
-
Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies for targeted cancer therapy.[8][9]
-
PEGylation of Proteins and Peptides: Improving the therapeutic properties of protein-based drugs.[1][4]
-
Surface Modification: Immobilization of biomolecules onto surfaces for biosensors and diagnostics.
-
Hydrogel Formation: Creation of biocompatible hydrogels for tissue engineering and drug delivery.[7][10]
-
Fluorescent Labeling: Attachment of fluorescent probes for imaging and tracking of biomolecules.[11]
Quantitative Data on Reaction Parameters
The efficiency of oxime ligation is influenced by several factors, including pH, temperature, and the presence of catalysts. The following tables summarize key quantitative data to aid in reaction optimization.
Table 1: Comparison of Catalysts for Oxime Ligation
| Catalyst | Relative Rate Enhancement (Compared to uncatalyzed at pH 7) | Optimal Concentration | Key Characteristics |
| Aniline (B41778) | ~40-fold | 10-100 mM | Commonly used, but can be toxic at higher concentrations.[8][12] |
| p-Phenylenediamine (pPDA) | ~120-fold | 2-10 mM | More efficient than aniline at neutral pH.[13] |
| m-Phenylenediamine (mPDA) | Up to 15 times more efficient than aniline at the same concentration | 50-750 mM | Highly soluble, allowing for significant rate acceleration at higher concentrations.[14][15] |
Table 2: Effect of pH on Oxime Ligation Kinetics
| pH | Reaction Rate | Notes |
| 4-5 | Optimal for uncatalyzed reactions | Acidic conditions may not be suitable for all biomolecules.[13] |
| 6.5-7.5 | Slower for uncatalyzed reactions, significantly accelerated by catalysts | Ideal for most biological applications to maintain protein stability.[5] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and underlying mechanisms is crucial for understanding and implementing oxime ligation techniques.
Caption: General experimental workflow for oxime ligation.
Caption: The chemical reaction of oxime bond formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Boc-Aminooxy-PEG4-Tos in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.
Boc-Aminooxy-PEG4-Tos is a versatile PEG-based linker that facilitates the synthesis of PROTACs through the formation of a stable oxime ether linkage. This application note provides a detailed overview of the application of this compound in TPD, including protocols for the synthesis and evaluation of oxime-linked PROTACs.
Chemical Structure and Properties of this compound
-
Chemical Name: tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate
-
CAS Number: 1807539-01-0
-
Molecular Formula: C₂₀H₃₃NO₉S
-
Molecular Weight: 463.54 g/mol
-
Key Features:
-
Boc-protected Aminooxy Group: Allows for deprotection under mild acidic conditions to reveal a reactive aminooxy group, which readily condenses with aldehydes or ketones to form a stable oxime linkage.
-
PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that enhances the aqueous solubility of the resulting PROTAC and provides flexibility for optimal ternary complex formation.
-
Tosyl Group (Tos): A good leaving group that can be used for nucleophilic substitution, although the primary application in this context is through the aminooxy functionality.
-
Application in PROTAC Synthesis: The "Split PROTAC" Approach
This compound is particularly well-suited for a "split PROTAC" or combinatorial synthesis strategy.[1][2] This approach involves preparing libraries of POI ligands functionalized with an aldehyde or ketone and E3 ligase ligands functionalized with an aminooxy group (derived from this compound). These complementary fragments can then be mixed and matched to rapidly generate a diverse range of PROTAC candidates. The formation of the oxime linkage is efficient and can often be performed in situ, followed by purification or, in some screening paradigms, direct biological testing of the crude reaction mixture.[1]
General Synthesis Scheme:
-
Deprotection of this compound: The Boc protecting group is removed using a mild acid, such as trifluoroacetic acid (TFA), to yield the free aminooxy-PEG4-Tos.
-
Functionalization of E3 Ligase Ligand: The resulting aminooxy-PEG4 linker is conjugated to an E3 ligase ligand (e.g., a VHL or Cereblon ligand) through a suitable reactive handle.
-
Oxime Ligation: The aminooxy-functionalized E3 ligase ligand is then reacted with an aldehyde- or ketone-functionalized POI ligand (e.g., JQ1-aldehyde for BRD4) to form the final PROTAC with a stable oxime ether linkage.
Data Presentation: Degradation of BRD4 by an Oxime-Linked PROTAC
| PROTAC | Target Protein | Cell Line | Concentration | Incubation Time | Degradation Level (Relative to Vehicle) |
| WJ051 | BRD4 | HeLa | 1 µM | 12 hours | Significant Degradation |
| WJ051 | BRD4 | HeLa | 10 µM | 12 hours | Strong Degradation |
Data is qualitatively interpreted from Western Blot images presented in Gui, W., & Kodadek, T. (2022). Applications and Limitations of Oxime-Linked “Split PROTACs”. ChemBioChem, 23(18), e202200275.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway, the PROTAC synthesis workflow, and the experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
The following protocols are adapted for the evaluation of PROTACs synthesized using an aminooxy-PEG linker, such as one derived from this compound.
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is essential for quantifying the degradation of the target protein.
Materials:
-
Cultured cells (e.g., HeLa, 293T)
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) for a specified duration (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each concentration. Plot the data to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitin-proteasome system.
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) buffer
-
Primary antibody against the target protein for IP
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western Blot
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that gives significant degradation (e.g., 5x DC₅₀) and a vehicle control. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Cell Lysis: Lyse the cells using a non-denaturing IP buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.
-
Elution and Western Blot: Wash the beads extensively and elute the bound proteins. Analyze the eluates by Western Blot using an antibody against ubiquitin. An increase in the ubiquitination signal (a high molecular weight smear) in the PROTAC-treated sample compared to the control indicates PROTAC-induced ubiquitination of the target protein.
Protocol 3: Cell Viability Assay
This assay assesses the functional consequence of target protein degradation.
Materials:
-
Cultured cells
-
PROTAC stock solution (in DMSO)
-
96-well clear or opaque-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC₅₀ (concentration for 50% inhibition of cell viability).
Conclusion
This compound is a valuable chemical tool for the synthesis of PROTACs, particularly through the efficient and versatile oxime ligation strategy. The inherent properties of the PEG4 spacer can impart favorable physicochemical characteristics to the final PROTAC molecule. The provided protocols offer a robust framework for the synthesis and comprehensive biological evaluation of novel PROTACs developed using this linker, enabling researchers to advance their targeted protein degradation programs.
References
Application Notes and Protocols for Peptide Modification using Boc-Aminooxy-PEG4-Tos
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for the modification of peptides with the bifunctional linker, Boc-Aminooxy-PEG4-Tos. This workflow enables the site-specific PEGylation of a peptide and subsequent conjugation to an aldehyde or ketone-tagged molecule via oxime ligation. This powerful methodology is valuable for enhancing the therapeutic properties of peptides, such as increasing serum half-life, improving solubility, and enabling targeted delivery.
Overview of the Experimental Workflow
The overall strategy involves a three-stage process:
-
Peptide PEGylation: A peptide containing a nucleophilic amine (e.g., the N-terminal α-amine or the ε-amine of a lysine (B10760008) residue) is reacted with this compound. The tosyl group serves as an excellent leaving group, facilitating a nucleophilic substitution reaction to form a stable amine linkage with the PEG spacer.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal aminooxy functionality is removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the reactive aminooxy group.
-
Oxime Ligation: The aminooxy-functionalized peptide is then conjugated to a molecule containing an aldehyde or ketone group through a highly efficient and chemoselective oxime ligation reaction. This forms a stable oxime bond, yielding the final modified peptide conjugate.
Data Presentation
The following tables summarize the expected quantitative data for each key step of the modification process. These values are representative and may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Peptide PEGylation with this compound
| Parameter | Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Dependent on peptide solubility. |
| Molar Ratio (Peptide:Linker) | 1:1.5 to 1:5 | An excess of the linker is used to drive the reaction to completion. |
| Solvent | Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous solvents are recommended. |
| Base | Diisopropylethylamine (DIPEA) | 2-5 equivalents. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by LC-MS. |
| Typical Yield | 70-90% | Yield is dependent on the peptide sequence and purification method. |
| Purity (post-purification) | >95% | Determined by RP-HPLC. |
Table 2: Boc Deprotection of Aminooxy-PEGylated Peptide
| Parameter | Value | Notes |
| Reagent | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A scavenger, such as 2.5% triisopropylsilane (B1312306) (TIS), can be added. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 30-120 minutes | Monitor by LC-MS for complete removal of the Boc group. |
| Typical Yield | >95% (quantitative) | The product is often used directly in the next step after solvent removal. |
| Purity | Assumed quantitative conversion |
Table 3: Oxime Ligation of Aminooxy-PEGylated Peptide
| Parameter | Value | Notes |
| Molar Ratio (Aminooxy-Peptide:Aldehyde/Ketone) | 1:1.2 to 1:3 | An excess of the carbonyl compound is typically used. |
| Solvent | Aqueous Buffer (e.g., 100 mM Sodium Acetate) | |
| pH | 4.0 - 5.5 | Optimal pH for oxime ligation. |
| Catalyst (optional) | Aniline (B41778) or p-phenylenediamine (B122844) (10-100 mM) | Can significantly accelerate the reaction rate. |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1-16 hours | Monitor by LC-MS for product formation. |
| Typical Yield | 80-95% | High yields are characteristic of oxime ligation.[1] |
| Purity (post-purification) | >95% | Determined by RP-HPLC. |
Experimental Protocols
Protocol for Peptide PEGylation with this compound
This protocol describes the covalent attachment of the Boc-Aminooxy-PEG4 linker to a peptide via a primary amine.
Materials:
-
Peptide with a free amine (lyophilized)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for analysis
Procedure:
-
Dissolve the peptide in anhydrous DMF to a final concentration of 5 mg/mL.
-
Add this compound to the peptide solution in a 3-fold molar excess.
-
Add 3 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction mixture at room temperature (20-25°C) for 12 hours.
-
Monitor the reaction progress by LC-MS, observing the disappearance of the starting peptide mass and the appearance of the PEGylated peptide mass.
-
Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the PEGylated peptide by preparative RP-HPLC.
-
Combine the fractions containing the pure product and lyophilize to obtain the Boc-protected aminooxy-PEGylated peptide as a white powder.
-
Confirm the identity and purity of the product by analytical LC-MS and RP-HPLC.
Protocol for Boc Deprotection
This protocol details the removal of the Boc protecting group from the aminooxy-PEGylated peptide.
Materials:
-
Boc-protected aminooxy-PEGylated peptide (lyophilized)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas supply
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected aminooxy-PEGylated peptide in a solution of 50% TFA in DCM.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the deprotection by LC-MS to confirm the complete removal of the Boc group (mass decrease of 100.12 Da).
-
Remove the TFA and DCM by evaporation under a stream of nitrogen gas.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the resulting aminooxy-PEGylated peptide under vacuum. The product is typically used in the next step without further purification.
Protocol for Oxime Ligation
This protocol describes the conjugation of the aminooxy-PEGylated peptide to an aldehyde- or ketone-containing molecule.
Materials:
-
Aminooxy-PEGylated peptide (lyophilized)
-
Aldehyde- or ketone-functionalized molecule
-
100 mM Sodium Acetate (B1210297) Buffer, pH 4.5
-
Aniline (optional, as a catalyst)
-
RP-HPLC system for purification
-
LC-MS system for analysis
Procedure:
-
Dissolve the aminooxy-PEGylated peptide in 100 mM sodium acetate buffer (pH 4.5) to a final concentration of 2 mg/mL.
-
Add the aldehyde- or ketone-functionalized molecule in a 1.5-fold molar excess.
-
If using a catalyst, add aniline to a final concentration of 20 mM.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the formation of the oxime-linked product by LC-MS.
-
Upon completion, purify the final conjugate by preparative RP-HPLC.
-
Combine the fractions containing the pure product and lyophilize.
-
Characterize the final product by analytical LC-MS and RP-HPLC to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for peptide modification.
Application Example: Inhibition of FAK Signaling Pathway
Peptides modified with this compound can be designed as inhibitors for specific signaling pathways implicated in disease. For example, a peptide inhibitor targeting Focal Adhesion Kinase (FAK) could be developed. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overactivation is associated with cancer progression and inflammatory diseases like sepsis.[2] A PEGylated peptide could be conjugated to a small molecule that enhances its binding to FAK, thereby inhibiting its downstream signaling.
Caption: Inhibition of the FAK-Pyk2 signaling pathway.
References
Troubleshooting & Optimization
Optimal storage and handling conditions for Boc-Aminooxy-PEG4-Tos to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Boc-Aminooxy-PEG4-Tos to ensure its stability and successful application in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2][3] It is advisable to keep the compound in a desiccator to minimize exposure to moisture.
Q2: How should I handle the compound upon receipt?
This compound is typically shipped at ambient temperature and is stable for a few weeks under these conditions.[4] Upon receipt, it is recommended to store the compound at -20°C for long-term use. For short-term storage (days to weeks), refrigeration at 0-4°C in a dry, dark environment is also acceptable.[4]
Q3: In what solvents is this compound soluble?
This compound is soluble in common organic solvents such as DMSO, DMF, and DCM.[3][5] The PEG4 spacer enhances its solubility in aqueous media.[1][3][6]
Q4: What are the main reactive groups of this compound and their functions?
This compound is a bifunctional crosslinker with two key reactive groups:
-
t-Boc-aminooxy group: The Boc (tert-butyloxycarbonyl) group is a protecting group for the aminooxy functionality. It can be removed under mild acidic conditions to reveal the reactive aminooxy group, which can then react with aldehydes or ketones to form a stable oxime linkage.[1][6]
-
Tosyl (Tos) group: The tosyl group is an excellent leaving group for nucleophilic substitution reactions.[1][6] It can react with nucleophiles such as amines, thiols, and hydroxyl groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity of the tosyl group | 1. Degradation of the compound: Improper storage may have led to the degradation of the tosyl group. 2. Presence of interfering nucleophiles: Buffers or other reagents in the reaction mixture (e.g., Tris buffer) may be competing with the target nucleophile. 3. Suboptimal reaction pH: The pH of the reaction may not be optimal for the nucleophilic substitution. | 1. Use fresh compound: Ensure the compound has been stored correctly at -20°C and is not expired. 2. Use non-nucleophilic buffers: Switch to buffers that do not contain primary amines or other strong nucleophiles, such as PBS or HEPES. 3. Optimize reaction pH: The optimal pH for nucleophilic substitution can vary depending on the nucleophile. A pH range of 7.2-8.5 is a good starting point for reactions with amines. |
| Premature deprotection of the Boc group | Exposure to acidic conditions: The Boc group is labile in acidic environments. The reaction or storage conditions might be too acidic. | Maintain neutral or slightly basic pH: Ensure all solvents and buffers are free of acidic contaminants. If acidic conditions are required for other steps, perform the Boc-deprotection as a separate, controlled step. |
| Low yield of the final conjugate | 1. Steric hindrance: The target molecule may be sterically hindered, preventing efficient reaction. 2. Incorrect stoichiometry: The molar ratio of the reactants may not be optimal. 3. Hydrolysis of the tosyl group: In aqueous solutions, the tosyl group can hydrolyze over time, reducing the amount of active reagent. | 1. Consider a longer PEG linker: If steric hindrance is a suspected issue, using a linker with a longer PEG chain may improve accessibility. 2. Optimize reactant ratios: Perform small-scale pilot reactions with varying molar ratios of this compound to your target molecule to find the optimal conditions. 3. Prepare fresh solutions: Prepare solutions of this compound immediately before use to minimize hydrolysis. |
| Difficulty in purifying the final product | Presence of unreacted starting materials and byproducts: Excess reagent or side-reaction products can co-elute with the desired conjugate. | Employ appropriate purification techniques: Size-exclusion chromatography (SEC) is often effective for separating the larger conjugate from smaller unreacted linkers. Reverse-phase HPLC can also be used for purification, especially for smaller molecule conjugates. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with the Tosyl Group
-
Dissolve the Substrate: Dissolve your substrate containing a nucleophilic group (e.g., an amine) in an appropriate anhydrous solvent (e.g., DMF or DMSO).
-
Add Base (if necessary): If the nucleophile is a primary or secondary amine, add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture (typically 1.5-2 equivalents).
-
Add this compound: Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Incubation: Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. Purify the product using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC).
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected Compound: Dissolve the purified Boc-protected conjugate in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
Add Acid: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).
-
Reaction Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS or TLC until the starting material is consumed.
-
Solvent Removal: Remove the acid and solvent under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual acid.
-
Final Product: The resulting deprotected compound is the amine salt (e.g., TFA or HCl salt) and can be used directly in the next step or neutralized if required.
Visualizations
Caption: A general experimental workflow for the two-step utilization of this compound.
Caption: A decision tree for troubleshooting low yield in conjugation reactions.
References
Troubleshooting low yield in PROTAC synthesis with Boc-Aminooxy-PEG4-Tos
Technical Support Center: PROTAC Synthesis Troubleshooting
This guide provides detailed troubleshooting for researchers experiencing low yields during PROTAC synthesis using the bifunctional linker, Boc-Aminooxy-PEG4-Tos . The content is structured in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reagent Handling and Quality
Q1: What is the optimal way to store and handle this compound to ensure its stability?
Proper storage is critical for maintaining the reactivity of the linker. It is recommended to store this compound at -20°C for long-term stability (months to years).[1] For short-term use (days to weeks), storage at 0-4°C in a dry, dark environment is acceptable.[1] The compound is typically stable enough for shipping at ambient temperatures.[2] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive groups.
Q2: My synthesis is failing. How can I verify the quality of my this compound linker?
If you suspect reagent degradation, it is advisable to verify the linker's integrity. The most reliable methods are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (463.6 g/mol ) and purity.[2][3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and ensure the key functional groups (Boc, PEG, and Tosyl) are intact.
Compare the obtained data against the certificate of analysis provided by the supplier.
Section 2: Troubleshooting the Synthetic Steps
The synthesis of a PROTAC using this linker typically involves three key stages:
-
Nucleophilic Substitution: Reaction of the tosylate group.
-
Boc Deprotection: Removal of the Boc protecting group from the aminooxy moiety.
-
Oxime Ligation: Formation of the oxime bond with a ketone or aldehyde.
The following troubleshooting workflow can help identify the problematic step.
References
How to avoid side reactions during conjugation with Boc-Aminooxy-PEG4-Tos
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Boc-Aminooxy-PEG4-Tos for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional crosslinker. It contains two key reactive moieties:
-
A tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution reactions, typically with primary amines (e.g., lysine (B10760008) residues in proteins) or thiols (e.g., cysteine residues).[1][2]
-
A Boc-protected aminooxy group. The tert-butyloxycarbonyl (Boc) protecting group prevents the aminooxy group from reacting prematurely.[3] Once deprotected under acidic conditions, the free aminooxy group can react with an aldehyde or ketone to form a stable oxime bond.[1][3]
The PEG4 (polyethylene glycol) spacer is hydrophilic, which helps to increase the solubility of the molecule and the resulting conjugate in aqueous buffers.[1][2]
Q2: What is the general workflow for using this compound in a two-step conjugation?
The typical workflow involves two main stages:
-
Initial Conjugation via the Tosyl Group: The tosyl group is reacted with a nucleophilic group on the target molecule (e.g., a protein or peptide). This forms a stable covalent bond.
-
Deprotection and Oxime Ligation: The Boc protecting group is removed from the aminooxy moiety using acidic conditions. The newly exposed aminooxy group is then ready to react with a second molecule containing an aldehyde or ketone group to form an oxime linkage.
Q3: What are the optimal pH conditions for the different reaction steps?
The optimal pH varies for each step of the conjugation process. The following table summarizes the recommended pH ranges:
| Reaction Step | Recommended pH | Catalyst | Notes |
| Tosyl Group Conjugation (with amines) | 8.0 - 9.0 | None | Higher pH facilitates the deprotonation of primary amines, increasing their nucleophilicity. |
| Boc Deprotection | < 2 | None | Strong acidic conditions are required to efficiently remove the Boc group. |
| Oxime Ligation (uncatalyzed) | 4.0 - 5.0 | None | The reaction rate is optimal in a slightly acidic buffer. |
| Oxime Ligation (catalyzed) | 6.5 - 7.5 | Aniline (B41778) or aniline derivatives | Catalysts like aniline allow the reaction to proceed efficiently at or near neutral pH, which is often crucial for maintaining the stability of biomolecules. |
Q4: How can I monitor the progress of my conjugation reactions?
Several analytical techniques can be employed to monitor the progress of the reactions:
-
Mass Spectrometry (MS): To confirm the addition of the linker to the biomolecule and the subsequent conjugation of the second molecule.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.
-
High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from unreacted starting materials and byproducts.
-
UV-Vis Spectroscopy: If any of the components have a unique absorbance profile, this can be used to track the reaction.
Troubleshooting Guides
This section addresses common issues that may arise during conjugation with this compound and provides step-by-step troubleshooting advice.
Issue 1: Low Yield of the Initial Conjugate (Tosyl Reaction)
Possible Causes:
-
Suboptimal pH: If the pH is too low, the nucleophilicity of the target amine or thiol groups on the biomolecule will be reduced.
-
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule for reaction with the tosyl group.
-
Steric Hindrance: The target nucleophile on the biomolecule may be in a sterically hindered location, reducing its accessibility.
-
Hydrolysis of the Tosyl Group: Over extended reaction times, particularly at higher pH, the tosyl group can undergo hydrolysis.
Troubleshooting Steps:
-
Verify Buffer Composition: Ensure that the reaction buffer is free of extraneous nucleophiles. Use buffers such as phosphate (B84403) or bicarbonate.
-
Optimize pH: Gradually increase the pH of the reaction buffer towards the higher end of the recommended range (up to pH 9.0 for amines) and monitor for improved yield.
-
Increase Molar Excess of Linker: Use a higher molar excess of this compound to drive the reaction to completion.
-
Extend Reaction Time: Increase the reaction time, but monitor for potential hydrolysis of the tosyl group or degradation of the target molecule.
Issue 2: Incomplete Boc Deprotection
Possible Causes:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to completely remove the Boc group.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Poor Solubility: The Boc-protected conjugate may not be fully soluble in the deprotection solution.
Troubleshooting Steps:
-
Increase Acid Concentration: If using a dilute acid solution, increase the concentration. Trifluoroacetic acid (TFA) at 20-50% in a suitable solvent like dichloromethane (B109758) (DCM) is commonly used.
-
Extend Reaction Time: Monitor the reaction by an appropriate analytical method (e.g., LC-MS) and extend the reaction time until the starting material is no longer observed.
-
Improve Solubility: If solubility is an issue, consider co-solvents that can help to dissolve the conjugate while remaining compatible with the acidic conditions.
Issue 3: Low Yield of the Final Oxime-Linked Conjugate
Possible Causes:
-
Suboptimal pH for Oxime Ligation: The pH of the reaction buffer is critical for efficient oxime bond formation.
-
Degradation of the Aminooxy Group: The deprotected aminooxy group can be unstable over long periods, especially at non-optimal pH.
-
Low Reactivity of the Carbonyl Group: Ketones are generally less reactive than aldehydes in oxime ligation.
-
Absence of a Catalyst at Neutral pH: For reactions at or near neutral pH, a catalyst like aniline is often necessary for efficient ligation.
Troubleshooting Steps:
-
Optimize pH: Adjust the pH of the reaction buffer to the optimal range for either uncatalyzed (pH 4.0-5.0) or catalyzed (pH 6.5-7.5) ligation.
-
Use Freshly Deprotected Material: Proceed with the oxime ligation step as soon as possible after the Boc deprotection and purification.
-
Consider a Catalyst: If the reaction is slow at neutral pH, add a catalyst such as aniline (typically 10-100 mM).
-
Increase Reactant Concentrations: Higher concentrations of the aminooxy-functionalized molecule and the carbonyl-containing molecule will increase the reaction rate.
Issue 4: Presence of Side Products
Possible Causes:
-
Reaction of Tosyl Group with Non-target Nucleophiles: If the biomolecule has multiple nucleophilic sites, the tosyl group may react non-specifically.
-
Alkylation by tert-Butyl Cation: During Boc deprotection, the released tert-butyl cation can potentially alkylate sensitive residues on the biomolecule.
-
Reaction of Deprotected Aminooxy Group with Aldehyde/Ketone Impurities: Solvents or reagents may contain trace amounts of aldehydes or ketones that can react with the deprotected aminooxy group.
Troubleshooting Steps:
-
Control Stoichiometry in the First Step: To minimize non-specific reactions of the tosyl group, use a controlled molar ratio of the linker to the target molecule.
-
Use Scavengers during Boc Deprotection: The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), during the Boc deprotection step can help to quench the tert-butyl cation and prevent side reactions.
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents used in the oxime ligation step are of high purity and free from aldehyde or ketone contaminants.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein via Lysine Residues
-
Protein Preparation: Dissolve the protein in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 8.0-9.0.
-
Linker Preparation: Dissolve this compound in a water-miscible organic solvent (e.g., DMSO or DMF) to a high concentration.
-
Conjugation Reaction: Add the desired molar excess of the linker solution to the protein solution. Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.
-
Purification: Remove the excess unreacted linker using a desalting column or dialysis against a suitable buffer.
Protocol 2: Boc Deprotection
-
Lyophilize the Conjugate: If the conjugate is in an aqueous buffer, lyophilize it to dryness.
-
Deprotection Solution: Prepare a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). If the protein is sensitive, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).
-
Deprotection Reaction: Dissolve the lyophilized conjugate in the deprotection solution and stir at room temperature for 30-60 minutes.
-
Removal of Acid: Evaporate the TFA and DCM under a stream of nitrogen. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA. The deprotected product is often obtained as a TFA salt.
Protocol 3: Oxime Ligation
-
Prepare the Carbonyl-Containing Molecule: Dissolve the aldehyde or ketone-containing molecule in a suitable buffer.
-
Prepare the Deprotected Conjugate: Dissolve the deprotected aminooxy-PEG-protein conjugate in the same buffer.
-
Ligation Reaction (Uncatalyzed): If using an acidic pH, adjust the pH of the combined solution to 4.0-5.0 and incubate at room temperature for 2-16 hours.
-
Ligation Reaction (Catalyzed): If a neutral pH is required, adjust the pH to 6.5-7.5 and add aniline to a final concentration of 10-100 mM. Incubate at room temperature for 1-4 hours.
-
Purification: Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and catalyst.
Visualizations
Caption: Experimental workflow for two-step conjugation using this compound.
Caption: Troubleshooting logic for conjugation with this compound.
References
Technical Support Center: Optimizing Boc-Aminooxy-PEG4-Tos Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times for Boc-Aminooxy-PEG4-Tos coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound with aldehydes or ketones.
Question: Why is my reaction showing low or no product formation?
Answer: Low or no product formation can be attributed to several factors:
-
Incomplete Boc Deprotection: The aminooxy group must be deprotected before it can react with a carbonyl group. Ensure that the mild acidic conditions for Boc deprotection are sufficient.
-
Suboptimal pH: Oxime ligation is highly pH-dependent, with the optimal range typically being around pH 4.5.[1] At a low pH, the hydroxylamine (B1172632) can be protonated, reducing its nucleophilicity.
-
Low Reactant Concentration: The reaction is bimolecular, so the rate is dependent on the concentration of both the aminooxy-PEG reagent and the carbonyl compound.[2]
-
Steric Hindrance: Bulky groups near the carbonyl group on your target molecule can sterically hinder the approach of the aminooxy-PEG reagent, slowing down the reaction rate.
-
Poor Quality of Starting Materials: Impurities in either the this compound or the carbonyl-containing molecule can interfere with the reaction.
Question: How can I accelerate a slow reaction?
Answer: If your reaction is proceeding slowly, consider the following strategies to increase the reaction rate:
-
Increase Temperature: Elevating the temperature can significantly accelerate the reaction. For time-sensitive applications, reactions have been completed in as little as 5 minutes at 75°C.[2]
-
Increase Reactant Concentration: Increasing the concentration of the reactants will lead to a higher reaction rate.[2]
-
Use a Catalyst: Aniline (B41778) and its derivatives are known to catalyze oxime ligation.[3] For example, p-phenylenediamine (B122844) has been shown to be a highly effective catalyst at neutral pH.[3]
-
Optimize Solvent: While aqueous buffers are common, the use of organic co-solvents or even neat acetic acid can accelerate the reaction, particularly for less reactive ketones.[2]
Question: I am observing side products in my reaction. What could be the cause?
Answer: The formation of byproducts can often be attributed to improper pH control. If the pH is too acidic or basic, it can lead to degradation of your starting materials or the desired oxime product. Additionally, impurities in the starting materials can lead to unwanted side reactions.
Question: How can I monitor the progress of my reaction?
Answer: A simple and effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC).[1][4] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the oxime product. The reaction is considered complete when the starting material spot is no longer visible.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first step in the reaction of this compound with an aldehyde or ketone?
A1: The first step is the deprotection of the Boc-protected aminooxy group. This is typically achieved under mild acidic conditions to yield the free aminooxy group, which is then ready to react with a carbonyl.
Q2: What is the optimal pH for oxime ligation?
A2: The formation of oximes is most efficient in weakly acidic conditions, generally around pH 4.5.[1]
Q3: Can I perform the deprotection and coupling in a one-pot reaction?
A3: Yes, it is often possible to perform the Boc deprotection and subsequent oxime ligation in a one-pot fashion. After the deprotection step, the pH can be adjusted to the optimal range for the coupling reaction.
Q4: Are there any catalysts that can speed up the reaction?
A4: Yes, nucleophilic catalysts like aniline and its derivatives can significantly enhance the rate of oxime formation.[3] p-Phenylenediamine has been reported to be a particularly effective catalyst.[3]
Q5: How does the reactivity of aldehydes compare to ketones in this reaction?
A5: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance around the carbonyl group. Reactions with ketones may require more forcing conditions, such as higher temperatures, higher reactant concentrations, or the use of a more efficient catalyst.[2]
Quantitative Data on Reaction Parameters
The following table summarizes quantitative data on factors influencing oxime ligation rates from studies on analogous systems. This data should be used as a guideline for optimizing your specific reaction with this compound.
| Parameter | Condition | Effect on Reaction Rate | Reference(s) |
| pH | pH 4.5 (with 100 mM Aniline) | Up to 400-fold enhancement | |
| pH 7.0 (uncatalyzed) | Very slow | ||
| pH 7.0 (with 100 mM Aniline) | Up to 40-fold enhancement | ||
| Catalyst | p-Phenylenediamine (10 mM) at pH 7.0 | ~19-fold faster than aniline | [3] |
| Temperature | 75°C | Complete ligation in as little as 5 minutes | [2] |
Experimental Protocols
General Protocol for Boc Deprotection and Oxime Ligation
This is a general guideline and may require optimization for your specific substrates.
-
Deprotection of this compound:
-
Dissolve the this compound in a suitable organic solvent (e.g., dichloromethane).
-
Add an excess of a mild acid, such as trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
-
Oxime Ligation:
-
Prepare a stock solution of the deprotected aminooxy-PEG4-Tos in an appropriate buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 4.5).
-
Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Combine the aminooxy-PEG4-Tos and the carbonyl compound in the reaction buffer.
-
If using a catalyst, add the catalyst (e.g., aniline or p-phenylenediamine) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 75°C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by standard chromatographic techniques.
-
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Reaction pathway for this compound coupling.
References
- 1. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 2. Stepwise PEG synthesis featuring deprotection and coupling in one pot | NSF Public Access Repository [par.nsf.gov]
- 3. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
Technical Support Center: Purification of Reaction Products Involving Boc-Aminooxy-PEG4-Tos
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products synthesized using Boc-Aminooxy-PEG4-Tos.
Frequently Asked Questions (FAQs)
Q1: What are the key features of this compound that influence purification?
A1: this compound is a bifunctional linker with three key regions that dictate the purification strategy:
-
Boc-protected aminooxy group: This group is stable under basic and nucleophilic conditions but is readily cleaved by mild acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] Care must be taken to avoid accidental deprotection during purification if the Boc group is to be retained.
-
PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer imparts hydrophilicity and increases the aqueous solubility of the molecule and its conjugates.[4][5] However, it can also lead to challenges in chromatography, such as band broadening or "streaking," particularly on silica (B1680970) gel.[6]
-
Tosyl group (Tos): This is an excellent leaving group for nucleophilic substitution reactions.[4][5][7] Unreacted starting material or excess tosylating reagents used in its synthesis can be common impurities.
Q2: My PEGylated product is streaking during silica gel chromatography. What can I do?
A2: Streaking is a common issue with PEG-containing compounds on silica gel.[6] Here are several strategies to mitigate this:
-
Solvent System Modification:
-
Use a more polar solvent system. Mixtures of dichloromethane (B109758) (DCM) or chloroform (B151607) with methanol (B129727) (MeOH) are often effective.[6]
-
Consider adding a small amount of a more polar, coordinating solvent like ethanol (B145695) or isopropanol (B130326) to your mobile phase, which can sometimes improve peak shape.[6]
-
For particularly polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary.
-
-
Column Choice: If streaking persists, consider alternative chromatography methods such as reverse-phase chromatography (C18), size-exclusion chromatography (SEC), or ion-exchange chromatography, depending on the properties of your product.[8][]
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Since this compound is a relatively small and polar molecule, several techniques can be effective:
-
Aqueous Extraction: If your product is sufficiently hydrophobic, you may be able to remove the more water-soluble this compound through repeated aqueous washes of an organic solution of your crude product.
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on size.[8][] It is particularly useful if your product is significantly larger than the this compound linker (MW: 463.54 g/mol ).[10]
-
Dialysis: For macromolecular products like proteins or large polymers, dialysis with an appropriate molecular weight cutoff (MWCO) membrane can efficiently remove the smaller, unreacted linker.[11][12]
Q4: I have excess tosyl chloride from a tosylation reaction. How can I remove it?
A4: Excess tosyl chloride is a common impurity that can complicate purification. Here are a couple of approaches for its removal:
-
Aqueous Workup: Tosyl chloride will react with water to form p-toluenesulfonic acid, which can be removed by washing the organic reaction mixture with a mild aqueous base like sodium bicarbonate solution.
-
Cellulose-Based Scavenging: A simple and effective method involves reacting the excess tosyl chloride with a cellulosic material, like filter paper, in the presence of pyridine (B92270). The resulting cellulose (B213188) tosylate is a solid that can be removed by filtration.[13]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of reaction products involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Low recovery of PEGylated product after purification. | Non-specific binding: The product may be adsorbing to the chromatography matrix or dialysis membrane.[11] | - For chromatography: Ensure proper column equilibration. Consider adding a small amount of a competitive binding agent or changing the column matrix. - For dialysis: Pre-condition the membrane according to the manufacturer's instructions. Use a membrane material known for low protein/molecule binding (e.g., regenerated cellulose).[11] |
| Precipitation: The product may be precipitating on the column or membrane due to poor solubility in the buffer.[11] | - Check and optimize the pH and ionic strength of your buffers to ensure your product remains soluble. | |
| Product appears to be deprotected (loss of Boc group). | Acidic conditions: The Boc group is labile to acid.[1][2] | - Avoid acidic conditions during workup and purification. Use neutral or slightly basic buffers. - If using silica gel, which can be slightly acidic, consider neutralizing it by pre-treating with a base like triethylamine. |
| Multiple spots/peaks observed, suggesting a mixture. | Incomplete reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure completion before starting the workup. |
| Side reactions: The tosyl group is a good leaving group and may react with other nucleophiles present.[7] | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side products. | |
| PEG Polydispersity: If the PEG starting material was not monodisperse, this could lead to a mixture of products with different PEG chain lengths. | - Use high-purity, monodisperse PEG reagents. | |
| Difficulty removing pyridine used as a base in the reaction. | Formation of pyridinium (B92312) salts: Pyridine can form salts that are soluble in organic solvents. | - Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to protonate the pyridine, making it water-soluble and easily extracted.[14] |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent like DCM. If the crude material contains insoluble solids, filter them off before loading.
-
Column Packing: Pack a silica gel column with your chosen solvent system. A common starting point for PEGylated compounds is a mixture of DCM and MeOH (e.g., 98:2 v/v).
-
Loading: Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with the chosen solvent system. A slow gradient increase in the polar solvent (e.g., increasing MeOH from 2% to 10%) can improve separation.[6]
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Purification by Size-Exclusion Chromatography (SEC)
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for the size of your target molecule and the impurities you wish to remove. Equilibrate the column thoroughly with a suitable buffer in which your sample is soluble and stable.
-
Sample Preparation: Dissolve the sample in the SEC running buffer. Ensure the sample is free of particulates by filtering it through a 0.22 µm filter.
-
Injection: Inject the sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the running buffer at a constant flow rate. Collect fractions as the sample elutes from the column. Larger molecules will elute first.
-
Analysis: Analyze the collected fractions (e.g., by UV-Vis spectroscopy, SDS-PAGE for proteins, or LC-MS) to identify those containing the purified product.[12]
-
Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample using a method like ultrafiltration.
Visual Workflow
Caption: A general workflow for the purification of reaction products.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 5. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - post tosylation purification - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Monitoring Boc-Aminooxy-PEG4-Tos Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific issues that may be encountered when monitoring the progress of a Boc-Aminooxy-PEG4-Tos conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a heterobifunctional linker. The tosyl group is an excellent leaving group for nucleophilic substitution, making it reactive towards primary amines, thiols, and hydroxyl groups.[1][2][3] The other end has a Boc-protected aminooxy group. After deprotection of the Boc group under acidic conditions, the revealed aminooxy group can react with an aldehyde or ketone to form a stable oxime linkage.[4][5] This linker is often used to conjugate a molecule bearing a nucleophile to another molecule containing a carbonyl group.
Q2: What are the key stages in a typical conjugation workflow using this linker?
A2: A typical workflow involves three main stages:
-
Conjugation: Reaction of a nucleophile (e.g., an amine or thiol on your molecule of interest) with the tosyl group of the linker.
-
Deprotection: Removal of the Boc protecting group to expose the aminooxy functionality.
-
Oxime Ligation: Reaction of the deprotected aminooxy-PEG conjugate with an aldehyde or ketone-containing molecule.
Q3: How can I monitor the progress of the initial conjugation to the tosyl group?
A3: The reaction progress can be monitored using several analytical techniques. The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative analysis.
Q4: The Boc deprotection step seems to be incomplete. What could be the cause?
A4: Incomplete Boc deprotection is often due to insufficient acid strength or concentration, inadequate reaction time, or steric hindrance from the PEG chain.[8] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly used.[8][9] If the reaction is incomplete, you can try increasing the TFA concentration (e.g., from 20% to 50% v/v in DCM) or extending the reaction time.[8]
Q5: What are the optimal conditions for the subsequent oxime ligation step?
A5: Oxime ligation is typically most efficient at a slightly acidic pH, generally between 4 and 5. The reaction can be slow at neutral pH. To accelerate the reaction, especially at physiological pH, a nucleophilic catalyst such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine) is often added.[10][11][12]
Troubleshooting Guides
Troubleshooting the Initial Conjugation Reaction (Nucleophile + Tosyl-PEG)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive nucleophile. 2. Poor solubility of reactants. 3. Reaction conditions not optimal (temperature, base). 4. Hydrolysis of the tosyl group. | 1. Check the purity and integrity of your nucleophilic substrate. 2. Use a co-solvent like DMF or DMSO to ensure all reactants are in solution. 3. The reaction of amines with tosylates often requires a non-nucleophilic base (e.g., DIPEA) and may benefit from gentle heating. 4. Ensure anhydrous reaction conditions to minimize hydrolysis. |
| Multiple spots on TLC / peaks in LC-MS | 1. Formation of secondary or tertiary amines (if the nucleophile is a primary amine).[13] 2. Presence of impurities in starting materials. 3. Degradation of product or starting material. | 1. Use a larger excess of the primary amine nucleophile to favor mono-substitution. 2. Purify starting materials before the reaction. 3. Use LC-MS to identify the masses of the byproducts to understand the side reactions. |
| Streaking of PEGylated product on TLC plate | High polarity of PEG-containing compounds.[14] | 1. Use a more polar eluent system. Adding methanol (B129727) (5-10%) to a dichloromethane or chloroform-based mobile phase can help.[15] 2. A solvent system of 1:1 ethanol/isopropanol in chloroform (B151607) has been reported to give better separation.[14] 3. Spot a more dilute sample on the TLC plate. |
| Product spot not visible on TLC | PEG compounds may not be UV-active and can be difficult to stain with common reagents. | 1. Use a specific stain for PEG compounds, such as Dragendorff's reagent or iodine vapor.[6][16] 2. If your conjugated molecule has a chromophore, visualization under UV light (254 nm) should be possible. |
Diagram: Troubleshooting Low Yield in Conjugation
Caption: Troubleshooting workflow for low yield in the initial conjugation step.
Data Presentation
Table 1: Expected Mass Change upon Conjugation and Deprotection
The molecular weight of this compound is 463.6 g/mol .[5] The mass of the conjugated product can be calculated as shown below.
| Reaction Step | Change in Molecular Weight ( g/mol ) | **Calculation Example (Substrate-NH₂) ** |
| Initial Conjugation | Mass of Substrate + 292.35 | MW(Substrate) + MW(this compound) - MW(Tosyl-H) = MW(Substrate) + 463.6 - 171.25 |
| Boc Deprotection | Mass of Conjugate - 100.12 | MW(Conjugate) - MW(Boc group) = MW(Conjugate) - 100.12 |
Note: The mass of the tosyl group (p-toluenesulfonyl) is 155.19 g/mol , and a hydrogen atom is added to form p-toluenesulfonic acid as a byproduct.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of an Amine to this compound
-
Dissolve Reactants: Dissolve your amine-containing substrate (1 equivalent) and this compound (1.2 equivalents) in an anhydrous solvent such as DMF or DCM.
-
Add Base: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Gentle heating (e.g., 40-50 °C) may be required for less reactive amines.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (see protocols below).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve small amounts of your starting materials (substrate and linker) and the reaction mixture in a suitable volatile solvent.
-
Spotting: Spot the individual starting materials, the reaction mixture, and a co-spot (reaction mixture and starting substrate) on the baseline of the TLC plate.
-
Elution: Develop the plate in an appropriate solvent system. A good starting point is 5-10% Methanol in Dichloromethane. Adjust polarity as needed.
-
Visualization:
-
Examine the dried plate under UV light (254 nm).
-
Stain the plate using an appropriate method. For PEG-containing compounds, dipping in an iodine solution or a Dragendorff's stain is effective.[16]
-
-
Analysis: The disappearance of the starting material spot in the reaction lane and the appearance of a new, typically more polar (lower Rf), product spot indicates reaction progression.
Protocol 3: General Procedure for Boc Deprotection
-
Dissolve Conjugate: Dissolve the purified Boc-protected conjugate in anhydrous Dichloromethane (DCM).
-
Add Acid: Add an equal volume of Trifluoroacetic Acid (TFA) (e.g., for 5 mL of DCM, add 5 mL of TFA for a 50% v/v solution).[9]
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[8]
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The deprotected product will be significantly more polar than the starting material.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene (B28343) (2-3 times) to remove residual TFA. The resulting TFA salt of the amine can often be used directly in the next step.[8]
Visualizations
Diagram: Overall Experimental Workflow
Caption: Experimental workflow for a three-step conjugation using the linker.
References
- 1. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 2. PEG Tosylate | BroadPharm [broadpharm.com]
- 3. Tosyl PEG, mPEG-Tosylate [nanocs.net]
- 4. t-Boc-Aminooxy-PEG4-Tos - CD Bioparticles [cd-bioparticles.net]
- 5. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts - Google Patents [patents.google.com]
- 12. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation [mdpi.com]
Challenges in scaling up reactions with Boc-Aminooxy-PEG4-Tos
Welcome to the technical support center for Boc-Aminooxy-PEG4-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the scale-up of reactions involving this versatile PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
When scaling up reactions involving this compound, the main challenges are typically associated with its PEGylated nature, the Boc deprotection step, and the reactivity of the tosylate group. Key issues include:
-
Purification: The polyethylene (B3416737) glycol (PEG) chain can make purification difficult due to the compound's tendency to be an oil or a waxy solid, and its high solubility in many organic solvents.
-
Side Reactions during Boc Deprotection: The generation of a tert-butyl cation during acidic deprotection can lead to side reactions with nucleophilic functional groups on your substrate.
-
Incomplete Tosylate Displacement: Steric hindrance around the reaction site on your substrate can lead to incomplete reaction with the tosyl group.
-
Moisture and Air Sensitivity: PEG compounds can be hygroscopic and sensitive to oxidation, which can affect reactivity and lead to impurities.[1]
Q2: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the quality and reactivity of this compound.[1] Here are some best practices:
-
Storage Conditions: Store the compound at -20°C for long-term stability.[1]
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and degradation.[1]
-
Protection from Light: Keep the container tightly sealed and protected from light.[1]
-
Handling: When taking the reagent out of storage, allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial. After use, flush the container with an inert gas before resealing.[1]
Q3: What are the common side reactions during the Boc deprotection step on a larger scale?
During the acidic deprotection of the Boc group, the formation of a tert-butyl cation can lead to unwanted side reactions. The most common of these is the alkylation of nucleophilic functional groups (e.g., phenols, thiols, indoles) on your molecule of interest. To mitigate this, the use of scavengers is highly recommended.
| Scavenger | Target Functional Group |
| Anisole | Tryptophan, Tyrosine |
| Thioanisole | Tryptophan, Cysteine, Methionine |
| Triethylsilane (TES) | Tryptophan, general carbocation scavenger |
| 1,2-Ethanedithiol (EDT) | Tryptophan, Cysteine |
Q4: Can the tosylate group be displaced by the chloride from the Boc deprotection step using HCl?
Yes, this is a potential side reaction. The tosylate is a good leaving group, and chloride is a reasonably good nucleophile. If high concentrations of hydrochloric acid are used for Boc deprotection, there is a risk of displacing the tosylate group with a chloride ion. To avoid this, consider using alternative acids for deprotection that do not introduce a competitive nucleophile, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (pTSA).[2][3]
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Tosylate Displacement
Possible Causes:
-
Steric Hindrance: The nucleophile may be too sterically hindered to efficiently attack the carbon bearing the tosylate group.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.
-
Poor Nucleophile: The nucleophile may not be strong enough to displace the tosylate group under the reaction conditions.
-
Degraded this compound: Improper storage or handling may have led to the degradation of the reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in tosylate displacement reactions.
Problem 2: Difficulty in Purifying the PEGylated Product
Possible Causes:
-
Oily or Waxy Product: PEGylated compounds are often not crystalline solids, making them difficult to handle and purify by traditional methods.[4]
-
High Solubility in Organic Solvents: The product may be soluble in a wide range of solvents, leading to poor recovery during extraction and precipitation.
-
Co-elution with Unreacted Starting Material: The similar properties of the starting material and product can make chromatographic separation challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for purification of PEGylated products.
Experimental Protocols
General Protocol for Nucleophilic Displacement of the Tosylate Group
This protocol is a general guideline and may require optimization based on the specific substrate and nucleophile.
-
Dissolve Substrate: In a dry, inert atmosphere, dissolve your nucleophilic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Add Base (if necessary): If your nucleophile requires deprotonation, add a suitable non-nucleophilic base (e.g., NaH, K2CO3, DIPEA) and stir at the appropriate temperature until deprotonation is complete.
-
Add this compound: Add a solution of this compound (1.0 - 1.5 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) and monitor the progress by a suitable analytical technique (e.g., LC-MS, TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method as outlined in the troubleshooting guide above.
General Protocol for Boc Deprotection
This protocol is a general guideline and should be adapted based on the acid sensitivity of your molecule.
-
Dissolve Substrate: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, 1,4-dioxane).
-
Add Scavenger: Add a suitable scavenger (e.g., triethylsilane, anisole; 2-5 eq) to the solution.
-
Add Acid: Cool the solution to 0 °C and slowly add the acid (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane).
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress by LC-MS or TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene (B28343) to remove residual acid. If HCl was used, the product may precipitate as the hydrochloride salt. The crude product can be purified by chromatography, precipitation, or crystallization.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound.
References
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during conjugation with polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can inadvertently link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases significantly.[1][2]
-
Suboptimal Reaction Conditions: The stability and solubility of a protein are highly dependent on factors such as pH, temperature, and buffer composition. Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1][2]
-
Protein Conformational Changes: The covalent attachment of PEG molecules can sometimes induce subtle changes in the protein's three-dimensional structure.[2] This can destabilize the protein and lead to aggregation.
-
Poor Reagent Quality: The use of PEG reagents of low purity, particularly monofunctional PEGs contaminated with bifunctional species (diol), can result in unintended cross-linking and aggregation.[1]
Q2: How does the choice of PEG linker affect protein aggregation?
The characteristics of the PEG linker play a crucial role in the outcome of the conjugation reaction:
-
Functionality: As mentioned, bifunctional linkers carry an inherent risk of cross-linking. Using monofunctional PEGs is a common strategy to avoid this.
-
Length and Structure: The length and structure (linear vs. branched) of the PEG chain can influence the stability and aggregation propensity of the conjugated protein.[3][4][5] While PEGylation generally reduces aggregation, the optimal PEG size and architecture can be protein-dependent.[6] Longer PEG chains can offer a greater steric hindrance effect, which can prevent protein-protein interactions.[7]
Q3: What are stabilizing excipients and how can they prevent aggregation?
Stabilizing excipients are additives included in the reaction buffer to enhance protein stability and prevent aggregation.[2][8] They work through various mechanisms, such as preferential exclusion, which strengthens the hydration shell around the protein, and by suppressing non-specific protein-protein interactions.[1] Common classes of excipients include:
-
Sugars and Polyols: Sucrose, trehalose, glycerol, and sorbitol are effective protein stabilizers.[1]
-
Amino Acids: Arginine and glycine (B1666218) are widely used to suppress protein aggregation.[1][2]
-
Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can minimize surface-induced aggregation.[1]
Q4: How can I detect and quantify protein aggregation after PEGylation?
Several analytical techniques are available to assess the extent of aggregation in a PEGylated protein sample:
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for separating and quantifying aggregates based on their size.[1] Monomers, dimers, and larger aggregates will have distinct elution profiles.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution, providing information on the presence of aggregates.
-
UV-Vis Spectroscopy: An increase in turbidity, which can be measured by absorbance at higher wavelengths (e.g., 350-600 nm), can indicate the formation of large, insoluble aggregates.[7]
-
Mass Spectrometry: Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the PEGylated protein and identify the presence of cross-linked species.[9]
Troubleshooting Guide
If you are experiencing protein aggregation during your PEGylation experiments, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for mitigating protein aggregation during PEGylation.
Data Presentation: Stabilizing Excipients
The following table summarizes commonly used stabilizing excipients and their typical working concentrations to prevent protein aggregation.
| Excipient Class | Example | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Trehalose | 5-10% (w/v) | Similar to sucrose, effective cryoprotectant.[2] | |
| Glycerol | 5-20% (v/v) | Stabilizer and cryoprotectant.[2] | |
| Sorbitol | 5-10% (w/v) | Protein stabilizer.[1] | |
| Amino Acids | L-Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1][2] |
| Glycine | 50-200 mM | Aggregation suppressor.[1] | |
| Surfactants | Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption.[1] |
| Polysorbate 80 | 0.01-0.05% (v/v) | Similar to Polysorbate 20.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal PEGylation Conditions
This protocol provides a framework for a small-scale screening experiment to identify the optimal reaction conditions to minimize aggregation.
Objective: To determine the best combination of protein concentration, PEG:protein molar ratio, pH, and temperature.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG linker stock solution (e.g., 100 mg/mL in reaction buffer)
-
A panel of reaction buffers with varying pH values (e.g., phosphate (B84403) buffers at pH 6.5, 7.0, 7.5, 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Microcentrifuge tubes or a 96-well plate
Methodology:
-
Experimental Design: Set up a matrix of reaction conditions to test different variables. For example:
-
Protein Concentration: 1 mg/mL and 5 mg/mL
-
PEG:Protein Molar Ratio: 2:1, 5:1, and 10:1
-
pH: 6.5, 7.0, 7.5, 8.0
-
Temperature: 4°C and Room Temperature (RT)
-
-
Reaction Setup: For each condition, prepare a small-scale reaction (e.g., 50 µL total volume). a. Add the calculated volume of protein stock solution to the reaction tube. b. Add the appropriate reaction buffer to achieve the target pH and protein concentration. c. Initiate the reaction by adding the calculated volume of the activated PEG stock solution. Mix gently.
-
Incubation: Incubate the reactions at the designated temperatures (4°C or RT) for a set period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Analysis: Analyze each reaction mixture for aggregation using Size Exclusion Chromatography (SEC) as described in Protocol 2.
-
Evaluation: Compare the percentage of monomer, dimer, and high molecular weight aggregates across all conditions to identify the optimal parameters that yield the highest amount of monomeric PEGylated protein with the least aggregation.
Caption: General experimental workflow for a protein PEGylation reaction.
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric PEGylated protein from aggregates.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size Exclusion Chromatography (SEC) column suitable for the molecular weight range of the protein and its PEGylated forms
-
Mobile Phase (e.g., 150 mM sodium phosphate, 100 mM sodium chloride, pH 6.9)[7]
-
PEGylated protein samples from Protocol 1
-
Unmodified protein control sample
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: If necessary, centrifuge the quenched reaction samples to remove any large, insoluble precipitates.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the supernatant onto the SEC column.
-
Data Acquisition: Monitor the column eluent by UV absorbance at 280 nm.
-
Analysis: a. Identify the peaks corresponding to the monomeric PEGylated protein, unmodified protein, and aggregates based on their retention times. Higher molecular weight species will elute earlier. b. Integrate the area under each peak. c. Calculate the percentage of each species (monomer, aggregate) by dividing the area of the respective peak by the total area of all protein-related peaks. d. Compare the aggregation levels across the different reaction conditions to determine the optimal parameters.
Caption: Logical relationship between causes of aggregation and their prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 7. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
Technical Support Center: Managing Premature Cleavage of the Tosyl Group
Welcome to the technical support center for managing the premature cleavage of the tosyl (Ts) group in your experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unintended removal of this common protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a tosyl group in organic synthesis?
A1: The tosyl group serves two main purposes in organic synthesis. Firstly, it functions as an excellent leaving group, converting a poor leaving group like a hydroxyl group into a tosylate, which is readily displaced by nucleophiles.[1][2] Secondly, it acts as a robust protecting group for amines and alcohols, due to its general stability under a variety of reaction conditions.[3][4]
Q2: What are the common causes of premature tosyl group cleavage?
A2: Premature cleavage of a tosyl group can be triggered by several factors, including:
-
Strongly nucleophilic reagents: Reagents that are highly nucleophilic can attack the sulfur atom of the sulfonate ester, leading to cleavage.
-
Elevated temperatures: Many tosylates exhibit thermal instability and can decompose or rearrange at higher temperatures.[5]
-
Strongly acidic or basic conditions: While generally stable, prolonged exposure to harsh acidic or basic conditions can lead to hydrolysis of the tosyl group.[3][6]
-
Presence of certain catalysts or reagents: Some reagents, even if not strongly nucleophilic, can facilitate unintended deprotection. For instance, the presence of chloride ions can lead to the conversion of a tosylate to a chloride.[5][7]
-
Moisture: Water can hydrolyze tosyl chloride during the protection step and can also lead to the slow hydrolysis of the tosylate protecting group.[6]
Q3: How can I detect if my tosyl group has been prematurely cleaved?
A3: The most common methods for detecting premature cleavage are thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. On a TLC plate, the appearance of a new, often more polar, spot corresponding to the deprotected compound is a clear indicator. In ¹H NMR, the disappearance of the characteristic aromatic signals of the tosyl group (typically two doublets in the 7-8 ppm region) and the appearance of signals corresponding to the unprotected functional group (e.g., a broad singlet for an N-H proton or a singlet for an O-H proton) would confirm cleavage.
Q4: Are there any common side reactions associated with tosyl group instability?
A4: Yes, besides complete cleavage, tosyl groups can participate in other unwanted reactions. One common side reaction is the conversion of a tosylate to the corresponding chloride, especially when tosyl chloride is used in the presence of a base like triethylamine (B128534).[7] Another possibility is rearrangement reactions, particularly in carbocation-mediated processes.[2]
Troubleshooting Guides
Issue 1: Loss of Tosyl Group During a Nucleophilic Substitution Reaction
Symptoms:
-
Formation of the deprotected starting material as a major byproduct.
-
Low yield of the desired substitution product.
-
Complex reaction mixture observed by TLC or NMR.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Nucleophile is too strong/basic | 1. Lower the reaction temperature: This can decrease the rate of the undesired cleavage reaction more than the desired substitution. 2. Use a milder nucleophile: If possible, switch to a less basic or sterically hindered nucleophile. 3. Change the solvent: A more polar, aprotic solvent may favor the desired SN2 reaction over cleavage. |
| Prolonged reaction time | 1. Monitor the reaction closely: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction as soon as the starting material is consumed. 2. Use a more reactive leaving group: Consider using a mesylate (Ms) or triflate (Tf) group, which are even better leaving groups than tosylate and may allow for shorter reaction times at lower temperatures.[1] |
| Presence of impurities | 1. Purify all reagents: Ensure the nucleophile, solvent, and starting material are free from water and other reactive impurities. |
Experimental Workflow for Troubleshooting Nucleophilic Substitution:
Caption: Troubleshooting workflow for premature tosyl group cleavage during nucleophilic substitution.
Issue 2: Tosyl Group Cleavage During Work-up or Purification
Symptoms:
-
The desired product is observed in the crude reaction mixture but is lost after work-up or column chromatography.
-
Streaking or decomposition on the TLC plate during analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acidic or basic work-up conditions | 1. Use neutral work-up conditions: Wash with saturated sodium bicarbonate solution to neutralize any acid, and use brine to remove water. Avoid strong acids or bases. 2. Minimize contact time: Perform the work-up as quickly as possible. |
| Silica (B1680970) gel-mediated cleavage | 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. 2. Use an alternative stationary phase: Consider using neutral alumina (B75360) or a different type of chromatography resin. 3. Minimize contact time: Run the column as quickly as possible. |
| Thermal decomposition on rotovap | 1. Use low temperature: Remove the solvent under reduced pressure at or below room temperature. |
Data Presentation
Table 1: Comparative Stability of Common Sulfonate Protecting Groups
| Protecting Group | Abbreviation | Relative Stability to Acid | Relative Stability to Base | Common Deprotection Methods |
| Tosyl | Ts | Moderate | High | HBr/AcOH, Na/NH₃, SmI₂[3][8] |
| Mesyl | Ms | Moderate | High | Similar to Tosyl |
| Nosyl | Ns | High | Low | Thiophenol, K₂CO₃[8] |
| Brosyl | Bs | Moderate | High | Similar to Tosyl |
| Triflate | Tf | Low | Moderate | Very labile, often used as a leaving group rather than a protecting group. |
Note: Stability is relative and can be substrate-dependent.
Table 2: Orthogonal Protecting Group Strategies with Tosyl
This table provides examples of protecting groups that can be removed under conditions that do not affect the tosyl group, allowing for selective deprotection in multi-step syntheses.[9][10][11]
| Functional Group | Orthogonal Protecting Group | Deprotection Condition | Tosyl Group Stability |
| Amine | Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Stable |
| Amine | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable |
| Alcohol | Silyl Ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) | Stable |
| Alcohol | Benzyl Ether (Bn) | Hydrogenolysis (H₂, Pd/C) | Stable |
| Carboxylic Acid | Benzyl Ester (Bn) | Hydrogenolysis (H₂, Pd/C) | Stable |
| Carboxylic Acid | tert-Butyl Ester | Strong Acid (e.g., TFA) | Stable |
Logical Relationship for Selecting an Orthogonal Protecting Group:
Caption: Decision tree for selecting an orthogonal protecting group to be used with a tosyl group.
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
This protocol is a standard method for the protection of a primary alcohol as a tosylate.
Materials:
-
Primary alcohol
-
Tosyl chloride (TsCl)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Add tosyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 30 °C.
-
Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine if the product is sensitive) or by recrystallization.
Protocol 2: Deprotection of a Tosylamide using Samarium(II) Iodide
This protocol describes a mild method for the deprotection of a tosyl-protected amine using samarium(II) iodide (SmI₂).[12][13]
Materials:
-
Tosylamide
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (B129727) (anhydrous)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the tosylamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the 0.1 M solution of SmI₂ in THF (typically 2.5-3.0 eq) via syringe until the characteristic deep blue color of SmI₂ persists.
-
Add anhydrous methanol (4.0 eq) to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 30-60 minutes, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution at -78 °C and then allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Ch8 : Tosylates [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
The Pivotal Role of Linkers in PROTAC Efficacy: A Comparative Analysis of Boc-Aminooxy-PEG4-Tos
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. While much attention is given to the protein-binding ligands, the linker itself plays a critical, and often underestimated, role in the overall efficacy of the PROTAC. This guide provides a comparative overview of Boc-Aminooxy-PEG4-Tos, a polyethylene (B3416737) glycol (PEG)-based linker, and other common PROTAC linkers, supported by experimental data and detailed methodologies for their evaluation.
Understanding the PROTAC Mechanism and the Linker's Function
PROTACs function by forming a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI.[2] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The chemical linker is not merely a passive tether; its length, composition, and flexibility are critical determinants of the stability and geometry of this ternary complex, which in turn dictates the efficiency of protein degradation.[4][5]
The choice of linker can significantly impact a PROTAC's physicochemical properties, including its solubility and cell permeability.[5][6] PEG linkers, like this compound, are frequently employed to enhance the aqueous solubility of PROTAC molecules.[7]
This compound: A Closer Look
This compound is a bifunctional linker featuring a Boc-protected aminooxy group and a terminal tosyl group, connected by a four-unit polyethylene glycol (PEG4) chain.[8][9] The PEG4 component imparts hydrophilicity and flexibility. The Boc-protected aminooxy group, after deprotection, can react with aldehydes or ketones to form stable oxime linkages.[10] The tosyl group is an excellent leaving group, facilitating nucleophilic substitution reactions for conjugation to a ligand.[11][12]
The structure of this compound is tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate.[8]
Comparing PROTAC Linker Performance: Experimental Data
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.[13] The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths in PROTACs targeting various proteins.
Table 1: Impact of Linker Length and Composition on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | PEG | ~12 | Pomalidomide (CRBN) | < 100 | > 80 | HeLa |
| ARV-825 | PEG | ~18 | Pomalidomide (CRBN) | < 1 | > 90 | Burkitt's Lymphoma |
| MZ1 | PEG | ~11 | VHL ligand | ~25 | > 90 | HeLa |
| PROTAC 1 | PEG | Optimized | Pomalidomide (CRBN) | < 1 | Not Specified | Burkitt's Lymphoma |
Data synthesized from multiple sources.[14][15][16][17]
Table 2: Impact of Linker Type on BTK Degradation
| PROTAC | Linker Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PTD10 | PEG | Pomalidomide (CRBN) | 0.5 ± 0.2 | > 95 | Ramos |
| RC-3 | PEG | Pomalidomide (CRBN) | < 10 | > 85 | Mino |
| Compound 3e | Rigidified Linker | Lenalidomide (CRBN) | Not Specified | Potent Degradation | Not Specified |
Data synthesized from multiple sources.[18][19][20]
Table 3: Impact of Linker Length on KRAS G12C Degradation
| PROTAC | Linker Composition | E3 Ligase Ligand | DC50 (µM) | Dmax (%) | Cell Line |
| LC-2 | PEG-based | VHL ligand | 0.59 ± 0.2 | > 75 | NCI-H2030 |
Data synthesized from multiple sources.[21][22]
From the available data, it is evident that PEG-based linkers are effective in promoting potent degradation of various target proteins. The optimal length of the PEG linker, however, is target-dependent and requires empirical determination.[14]
Experimental Protocols for PROTAC Linker Evaluation
A rigorous evaluation of PROTAC linkers involves a series of in vitro and cell-based assays to determine their impact on ternary complex formation, protein degradation, and cellular activity.
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13]
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard assay like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a chemiluminescent substrate and an imaging system to visualize the protein bands. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the resulting dose-response curves.[13]
Ternary Complex Formation Assays
Several biophysical techniques can be employed to measure the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding affinities and kinetics of the PROTAC to both the target protein and the E3 ligase individually, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the binary and ternary interactions.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the engagement of the PROTAC with its target protein and the E3 ligase, providing insights into intracellular ternary complex formation.
Cell Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive and active transport mechanisms.
Visualizing Key Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. xcessbio.com [xcessbio.com]
- 8. t-Boc-Aminooxy-PEG4-Tos, 1807539-01-0 | BroadPharm [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Tosyl group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. Discovery of a potent BRD4 PROTAC and evaluation of its bioactivity in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC-Mediated Degradation of KRAS Protein for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Breaking down KRAS: small-molecule degraders for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Amine-Reactive PEG4 Linkers: Tosylate vs. Mesylate Leaving Groups
In the landscape of bioconjugation and drug development, the choice of linker is paramount to the efficacy and stability of the final conjugate. Bifunctional linkers, such as those from the Boc-Aminooxy-PEG4 series, offer a versatile platform for attaching molecules to proteins, antibodies, or other biomolecules. A key feature of these linkers is the leaving group, which dictates the efficiency of the conjugation reaction. This guide provides an objective, data-supported comparison of Boc-Aminooxy-PEG4-Tos, which features a tosylate leaving group, with analogous linkers bearing a mesylate group.
The Role of the Leaving Group in Bioconjugation
The Boc-Aminooxy-PEG4-X linker has two key functionalities. The Boc-protected aminooxy group, after deprotection, is used for subsequent conjugation to an aldehyde or ketone-modified biomolecule, forming a highly stable oxime bond. The other end of the linker possesses a leaving group (X), in this case, a tosylate or a mesylate. This group is displaced by a nucleophile, such as a cysteine thiol or a lysine (B10760008) amine on a biomolecule, in a nucleophilic substitution reaction. The efficiency of this reaction is largely dependent on the ability of the leaving group to depart.
Performance Comparison: Tosylate vs. Mesylate
The performance of a leaving group is inversely related to the pKa of its conjugate acid; a more stable anion (the leaving group) comes from a stronger acid. This stability directly influences the rate of nucleophilic substitution reactions.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Reaction Rate |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 1 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | ~0.6 |
This data is based on generalized nucleophilic substitution reactions and may vary depending on the specific reaction conditions and substrates.
As the data indicates, the tosylate group is generally a better leaving group than the mesylate group, leading to faster reaction kinetics in SN2 reactions. This is attributed to the greater stability of the tosylate anion due to resonance delocalization of the negative charge across the sulfonate group and the aromatic ring. While mesylate is also a good leaving group, its slightly lower reactivity may necessitate longer reaction times or harsher conditions to achieve comparable yields.
One supplier of PEG linkers notes that PEG Mesylate exhibits higher reactivity but lower stability compared to PEG Tosylate, although quantitative data to support this claim is not provided.[1]
Experimental Protocols
Below are representative protocols for the use of this compound in a typical two-step bioconjugation workflow: 1) conjugation to a thiol-containing biomolecule via nucleophilic substitution, and 2) deprotection of the Boc group and subsequent oxime ligation to an aldehyde-modified molecule.
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
Objective: To attach the linker to a cysteine residue on a peptide.
Materials:
-
Peptide with a single cysteine residue
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC system for purification
Procedure:
-
Dissolve the peptide in PBS to a final concentration of 1 mg/mL.
-
Add TCEP to a final concentration of 1 mM to ensure the cysteine thiol is in its reduced form. Incubate for 30 minutes at room temperature.
-
Dissolve this compound in a minimal amount of DMF and add it to the peptide solution in a 10-fold molar excess.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the peptide-linker conjugate by reverse-phase HPLC.
-
Lyophilize the purified conjugate and store at -20°C.
Protocol 2: Deprotection and Oxime Ligation
Objective: To deprotect the aminooxy group and conjugate it to an aldehyde-containing molecule.
Materials:
-
Lyophilized peptide-linker conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Aldehyde-modified molecule
-
Aniline (B41778) (as catalyst)
-
HPLC system for purification
Procedure:
-
Dissolve the peptide-linker conjugate in a solution of 50% TFA in DCM.
-
Incubate for 30 minutes at room temperature to remove the Boc protecting group.
-
Remove the TFA and DCM under a stream of nitrogen and lyophilize to obtain the deprotected peptide-linker.
-
Dissolve the deprotected peptide-linker and a 5-fold molar excess of the aldehyde-modified molecule in an aniline-containing buffer (e.g., 100 mM aniline in PBS, pH 6.0).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the formation of the final conjugate by LC-MS.
-
Purify the final conjugate by reverse-phase HPLC.
Visualizing the Workflow
The following diagrams illustrate the chemical structures and the experimental workflow.
Caption: Chemical structures of this compound and its mesylate analog.
Caption: A typical bioconjugation workflow using a Boc-Aminooxy-PEG4-X linker.
Conclusion
For researchers, scientists, and drug development professionals, the choice between a tosylate and a mesylate leaving group on a Boc-Aminooxy-PEG4 linker will depend on the specific requirements of their application. The tosylate derivative generally offers faster reaction kinetics for the initial nucleophilic substitution step, which can be advantageous for sensitive biomolecules or when shorter reaction times are desired. However, the mesylate analog remains a viable and effective alternative. The ultimate decision should be guided by empirical testing and optimization for the specific substrates and desired outcomes of the bioconjugation. The high stability of the subsequently formed oxime bond is a significant advantage of this linker class, irrespective of the initial leaving group.
References
The PEG4 Spacer: A Sweet Spot for Optimizing Bioconjugate Performance
A comparative analysis of Polyethylene (B3416737) Glycol (PEG) spacers reveals that the discrete PEG4 chain often provides an optimal balance of hydrophilicity, flexibility, and spatial separation for enhancing the therapeutic efficacy of bioconjugates. This guide provides an objective comparison of PEG4 with shorter and longer PEG chains, supported by experimental data, to assist researchers, scientists, and drug development professionals in linker design and optimization.
In the intricate landscape of bioconjugation, the linker connecting a payload to a biological moiety is a critical determinant of the conjugate's overall performance. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a gold standard due to its ability to favorably modulate the physicochemical and pharmacological properties of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and radiolabeled peptides.[1][2][3] The length of the PEG chain is a crucial parameter, and a growing body of evidence suggests that a discrete chain of four ethylene (B1197577) glycol units (PEG4) frequently offers a superior combination of benefits compared to both shorter and longer PEG spacers.[1][4]
The primary advantages of a PEG4 spacer lie in its ability to enhance solubility and stability, reduce immunogenicity, and provide optimal spatial separation between the conjugated molecules, all while minimizing potential drawbacks associated with longer PEG chains, such as reduced binding affinity or cytotoxicity.[1][3]
Comparative Analysis of PEG Spacer Length
The selection of an appropriate PEG spacer length is a balancing act to achieve the desired therapeutic window.[2] While longer PEG chains can further enhance solubility and circulation half-life, they can also introduce steric hindrance, potentially compromising the biological activity of the targeting moiety or the efficacy of the payload.[5][6] Conversely, shorter PEG chains may not provide sufficient hydrophilicity or spatial separation.
Data Presentation: Quantitative Comparison of PEG Spacer Performance
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators of bioconjugates.
| Table 1: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) | ||
| PEG Spacer Length | Average DAR | Reference |
| PEG4 | 2.5 | [2] |
| PEG6 | 5.0 | [2] |
| PEG8 | 4.8 | [2] |
| PEG12 | 3.7 | [2] |
| PEG24 | 3.0 | [2] |
| This data suggests that intermediate-length PEG spacers (PEG6 and PEG8) can sometimes achieve higher drug loading in ADCs compared to shorter (PEG4) or very long (PEG24) spacers.[7] |
| Table 2: Impact of PEG Spacer Length on Pharmacokinetics and In Vivo Performance of a Radiolabeled Bombesin Analog | ||||
| Conjugate | LogD (Hydrophilicity) | Serum Stability (T1/2 in hours) | Tumor Uptake (%ID/g at 4h) | Tumor-to-Kidney Ratio (at 4h) |
| 177Lu-DOTA-PEG2-Antagonist | -1.95 | 246 ± 4 | - | - |
| 177Lu-DOTA-PEG4-Antagonist | - | - | High | 7.8 |
| 177Lu-DOTA-PEG6-Antagonist | - | 584 ± 20 | High | 9.7 |
| 177Lu-DOTA-PEG12-Antagonist | -2.22 | Reverses trend | - | - |
| Data from a study on bombesin-based radiolabeled antagonists indicates that PEG4 and PEG6 analogs demonstrated significantly better properties, with high tumor uptake and excellent tumor-to-kidney ratios.[4] Increasing spacer length generally increased hydrophilicity and serum stability, though the trend appeared to reverse with the PEG12 analog.[4] |
| Table 3: Effect of PEG Spacer Length on Kidney Uptake of a Radiolabeled Ligand | ||
| Conjugate | Reduction in Kidney Uptake | Reference |
| Radiolabeled Ligand (No PEG) | - | [1] |
| Radiolabeled Ligand-PEG4 | ~10-fold reduction | [1] |
| Radiolabeled Ligand-PEG8 | ~5-fold reduction | [1] |
| This study highlights that a PEG4 spacer was more effective at reducing kidney uptake of a radiolabeled ligand compared to a longer PEG8 spacer, suggesting an optimal length for minimizing off-target accumulation in certain applications.[1] |
Key Advantages of the PEG4 Spacer
-
Enhanced Solubility and Stability: Many potent therapeutic payloads are hydrophobic, leading to aggregation and reduced stability of the bioconjugate.[1] The hydrophilic nature of the PEG4 spacer improves the overall water solubility of the conjugate, preventing aggregation and facilitating formulation.[1][3] This also protects the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of a PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This spacing is often sufficient to prevent the payload from interfering with the binding site of an antibody or protein, thereby maintaining its biological activity.[1] While longer chains provide more separation, they can also introduce steric hindrance that may negatively impact binding affinity.[5]
-
Improved Pharmacokinetics and Biodistribution: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life.[1] Critically, as shown in the data, PEG4 can be more effective than longer chains like PEG8 at reducing undesirable accumulation in organs such as the kidneys, leading to a better therapeutic index.[1]
-
Reduced Immunogenicity: The PEG4 spacer can create a protective hydration shell around the bioconjugate, which can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an immune response.[1]
Experimental Protocols
The following are representative protocols for key experiments cited in the comparison of different length PEG spacers.
Synthesis and Characterization of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a drug-linker containing a PEG spacer to an antibody.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
Drug-Linker-PEGn-Maleimide (where n = 2, 4, 6, 8, 12, etc.) dissolved in anhydrous DMSO.
-
Reducing agent (e.g., TCEP-HCl).
-
Quenching buffer (e.g., N-acetylcysteine).
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Antibody Reduction: The antibody is partially reduced by incubation with a molar excess of a reducing agent like TCEP-HCl to expose free sulfhydryl groups on the cysteine residues.
-
Conjugation: The Drug-Linker-PEGn-Maleimide is added to the reduced antibody solution and incubated to allow for the covalent bond formation between the maleimide (B117702) group and the antibody's sulfhydryl groups.
-
Quenching: The reaction is quenched by adding an excess of a quenching agent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) or dialysis to remove unconjugated drug-linkers and other small molecules.[8]
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.[2] Hydrophobic Interaction Chromatography (HIC) can also be used to determine the distribution of different DAR species.[2]
-
Aggregation: Analyzed by size-exclusion chromatography (SEC).
-
In vitro Cytotoxicity: Assessed using cell-based assays on target cancer cell lines.
In Vivo Pharmacokinetic and Biodistribution Study
This protocol describes the evaluation of the in vivo behavior of a bioconjugate with varying PEG spacer lengths.
Materials:
-
Bioconjugates with different PEG spacer lengths (e.g., Radiolabeled-Peptide-PEGn).
-
Animal model (e.g., tumor-bearing nude mice).
-
Instrumentation for detecting the label (e.g., gamma counter for radiolabels).
Procedure:
-
Administration: The bioconjugates are administered to the animal models, typically via intravenous injection.
-
Sample Collection: At various time points (e.g., 1h, 4h, 24h, 48h), blood samples are collected.[4] At the end of the study, animals are euthanized, and major organs (tumor, kidneys, liver, spleen, etc.) are harvested.
-
Quantification: The amount of the bioconjugate in the blood and organs is quantified by measuring the signal from the label.
-
Data Analysis: Pharmacokinetic parameters (e.g., half-life, clearance) are calculated from the blood concentration-time data. Biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[4]
Visualizing the Impact of PEG4 Spacers
The following diagrams illustrate key concepts related to the use of PEG spacers in bioconjugation.
Figure 1: Structure of a bioconjugate with a PEG4 spacer.
Figure 2: Experimental workflow for bioconjugate synthesis.
Figure 3: Relationship between PEG spacer length and key bioconjugate properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
Confirming Success: A Guide to Analytical Techniques for Boc-Aminooxy-PEG4-Tos Conjugation
For researchers in drug development and the broader scientific community, the successful conjugation of molecules is a critical step. When employing a versatile linker like Boc-Aminooxy-PEG4-Tos, rigorous analytical confirmation is paramount to ensure the desired product has been formed and is pure. This guide provides a comparative overview of key analytical techniques to validate the conjugation process, offering insights into their principles, experimental protocols, and relative performance.
The Conjugation Reaction: An Overview
This compound is a bifunctional linker designed for a two-step conjugation process. The tosyl group serves as an excellent leaving group for nucleophilic substitution, allowing the linker to be attached to a primary molecule. Following this, the Boc (tert-butyloxycarbonyl) protecting group on the aminooxy functionality is removed under acidic conditions. The deprotected aminooxy group is then ready to react with an aldehyde or ketone on a second molecule to form a stable oxime linkage.
Below is a diagram illustrating the general workflow of a two-step conjugation using this compound.
Caption: General workflow for a two-step conjugation using this compound.
Comparison of Key Analytical Techniques
Several analytical techniques can be employed to confirm the successful synthesis of the final conjugate. The choice of method often depends on the nature of the conjugated molecules, the required level of detail, and the available instrumentation.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | Structural confirmation, degree of PEGylation, reaction completion. | Quantitative, provides detailed structural information. | Lower sensitivity, can be complex for large biomolecules.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight of the conjugate, confirmation of PEG addition, identification of conjugation sites (with MS/MS).[2][3][4] | High sensitivity and accuracy, suitable for large molecules.[5][6][7][8] | Polydispersity of PEG can complicate spectra, may not be quantitative without standards.[5] |
| HPLC (SEC & RP) | Separates molecules based on size (SEC) or hydrophobicity (RP). | Purity of the conjugate, separation of reactants and products, estimation of aggregation.[9][10][11][12] | Robust, quantitative, widely available. | Indirect method for structural confirmation, resolution can be challenging for complex mixtures. |
| SDS-PAGE | Separates proteins based on molecular weight. | Confirmation of conjugation to proteins (band shift), assessment of purity. | Simple, inexpensive, widely used for proteins. | Low resolution, not suitable for small molecules, provides only molecular weight estimation. |
Experimental Protocols
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the conjugate and determine the degree of PEGylation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters to set include the number of scans (typically 16-64 for sufficient signal-to-noise), relaxation delay, and spectral width.
-
Data Analysis:
-
Identify the characteristic peaks of the PEG linker (typically a large singlet around 3.6 ppm).
-
Look for the disappearance of the tosyl group protons (aromatic signals around 7.5-7.8 ppm) and the Boc group protons (singlet around 1.4 ppm) from the starting linker.
-
Identify characteristic peaks from both conjugated molecules.
-
To determine the degree of PEGylation on a protein, compare the integration of the PEG methylene (B1212753) protons to the integration of a well-resolved protein resonance.[4][13] For accurate quantification, it is important to account for ¹³C satellite peaks of the PEG backbone.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the final conjugate.
Methodology:
-
Sample Preparation: Prepare the sample according to the type of mass spectrometry being used (e.g., ESI-MS or MALDI-TOF). For ESI-MS, dilute the sample in a suitable solvent such as acetonitrile/water with 0.1% formic acid. For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid for proteins) on a target plate.
-
Data Acquisition:
-
ESI-MS: Infuse the sample into the mass spectrometer. Acquire data over a relevant m/z range.
-
MALDI-TOF: Analyze the sample spot using the laser.
-
-
Data Analysis: Deconvolute the resulting spectrum (for ESI-MS) to obtain the zero-charge mass of the conjugate. The expected mass should be the sum of the masses of the two starting molecules and the PEG4 linker, minus the mass of the leaving group and water. The polydispersity of PEG can lead to a distribution of masses.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the conjugate and separate it from starting materials and byproducts.
Methodology:
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Mobile Phase: Prepare an appropriate aqueous buffer (e.g., phosphate-buffered saline).
-
Column: Use a SEC column with a suitable pore size for the expected molecular weight of the conjugate.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile, typically with a UV detector at 280 nm for proteins. The conjugate should elute earlier than the unconjugated smaller molecules.[9][10][11][12]
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Mobile Phase: Typically a gradient of water and an organic solvent (e.g., acetonitrile), both containing a modifier like 0.1% trifluoroacetic acid (TFA).
-
Column: A C4 or C18 column is commonly used for proteins and peptides.
-
Sample Preparation: Dissolve the sample in the initial mobile phase.
-
Analysis: Inject the sample and run the gradient. The conjugate will have a different retention time compared to the starting materials due to the change in hydrophobicity.
-
Logical Workflow for Conjugation Analysis
The following diagram illustrates a logical workflow for the analysis of the conjugation reaction.
Caption: A logical workflow for the analysis and confirmation of a bioconjugation reaction.
Alternative Conjugation Chemistries
While oxime ligation is a robust method, other bifunctional linkers with different reactive groups are available and may be more suitable for specific applications.
| Linker Type | Reactive Groups | Reaction Chemistry | Advantages |
| NHS-PEG-Maleimide | N-hydroxysuccinimide ester and Maleimide | Amine-reactive (NHS) and Thiol-reactive (Maleimide) | Well-established chemistry, high reactivity.[14][15] |
| Azide-PEG-Alkyne | Azide and Alkyne | Click Chemistry (CuAAC or SPAAC) | Bioorthogonal, high efficiency, and specificity.[13][16] |
| Hydrazide-PEG-NHS | Hydrazide and NHS ester | Hydrazone formation with aldehydes/ketones and amine reaction | Forms a stable hydrazone bond. |
The choice of linker and conjugation chemistry should be guided by the functional groups available on the molecules to be conjugated, the desired stability of the linkage, and the reaction conditions required.
By employing a combination of these analytical techniques, researchers can confidently confirm the successful conjugation using this compound, ensuring the integrity and purity of their final product for downstream applications.
References
- 1. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. adcreview.com [adcreview.com]
- 5. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 8. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 9. agilent.com [agilent.com]
- 10. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 14. purepeg.com [purepeg.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. lumiprobe.com [lumiprobe.com]
A Comparative Guide to the Mass Spectrometry Analysis of Molecules Synthesized with Boc-Aminooxy-PEG4-Tos
For researchers, scientists, and drug development professionals, the choice of linker for bioconjugation is a critical decision that significantly impacts the properties and analyzability of the final molecule. Boc-Aminooxy-PEG4-Tos is a popular heterobifunctional linker that enables the conjugation of molecules through a stable oxime bond. This guide provides an objective comparison of the mass spectrometry (MS) analysis of molecules synthesized using this compound with common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and Its Alternatives
This compound is a versatile linker featuring a Boc-protected aminooxy group and a tosyl group, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer. The aminooxy group, after deprotection, reacts with aldehydes or ketones to form a stable oxime linkage, a reaction known for its high chemoselectivity and biocompatibility. The tosyl group is an excellent leaving group for nucleophilic substitution reactions. This linker is frequently employed in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This guide compares this compound with two primary alternatives:
-
Maleimide-PEG4 Linkers: These linkers react with free thiol groups (cysteines) to form a thioether bond. This is a widely used bioconjugation strategy.
-
Polysarcosine (PSar) Linkers: As an alternative to PEG, polysarcosine is a biodegradable and potentially less immunogenic polymer. PSar linkers can be functionalized with various reactive groups for conjugation.
Performance Comparison in Mass Spectrometry Analysis
The choice of linker can influence the outcome of mass spectrometry analysis in several ways, including ionization efficiency, fragmentation patterns, and the overall complexity of the resulting spectra.
| Performance Metric | This compound (Oxime Linkage) | Maleimide-PEG4 Linker (Thioether Linkage) | Polysarcosine (PSar) Linker |
| Linkage Stability | Highly stable under typical MS conditions. | The thiosuccinimide intermediate can be prone to hydrolysis or retro-Michael addition, potentially leading to heterogeneity in the sample.[1][2] | Stable amide or other linkages are typically used for conjugation. |
| Ionization Efficiency | Generally good, comparable to other PEGylated molecules. The presence of the PEG chain can enhance solubility and ionization. | Can be influenced by the stability of the linkage. Heterogeneity can lead to a distribution of signals. | PSar is also a hydrophilic polymer and is expected to have good ionization properties, similar to PEG.[3][4][5] |
| Fragmentation Pattern | Fragmentation of the oxime bond is possible under CID, which can be useful for structural elucidation.[6][7][8][9] The PEG chain itself can fragment, producing a characteristic pattern. | Fragmentation can occur at the thioether linkage and the succinimide (B58015) ring, providing information about the conjugation site.[10][11] | Fragmentation will depend on the specific linkage chemistry used. The polysarcosine backbone will have its own characteristic fragmentation pattern. |
| Spectral Complexity | The monodisperse nature of the PEG4 linker simplifies the spectrum compared to polydisperse PEG. | The potential for side reactions can increase spectral complexity. | Monodisperse PSar linkers will produce simpler spectra than polydisperse polymers. |
| Data Interpretation | Generally straightforward due to the stability and defined mass of the linker. | Can be more complex due to potential isomers and degradation products of the linker.[10][12] | Similar to PEG, with the need to account for the different repeating unit mass of sarcosine. |
Experimental Workflows and Signaling Pathways
A common application for linkers like this compound is in the synthesis of PROTACs. The following workflow illustrates the mass spectrometry analysis of a PROTAC designed to induce the degradation of the BRD4 protein, a key target in cancer therapy.
References
- 1. Dinitroimidazoles as bifunctional bioconjugation reagents for protein functionalization and peptide macrocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. louisville.edu [louisville.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Interpreting NMR Spectra for Boc-Aminooxy-PEG4-Tos and Its Conjugates
For researchers engaged in bioconjugation, drug delivery, and proteomics, the bifunctional linker Boc-Aminooxy-PEG4-Tos is a valuable tool. Its unique structure, featuring a Boc-protected aminooxy group and a reactive tosyl group connected by a flexible tetraethylene glycol (PEG) spacer, allows for a range of conjugation strategies. A thorough understanding of its nuclear magnetic resonance (NMR) spectra is crucial for verifying its structure, monitoring its reactions, and characterizing the resulting products. This guide provides a comprehensive comparison of the NMR spectra of this compound and its derivatives, supported by experimental data and protocols.
Interpreting the ¹H and ¹³C NMR Spectra of this compound
The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. By analyzing the chemical shifts, multiplicities, and integrations of these signals, researchers can confirm the integrity of the molecule.
Structure of this compound:
Caption: Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts:
A detailed breakdown of the expected chemical shifts for each part of the molecule is presented in the table below. These values are based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and instrument used.
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Boc Group | -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.0 (q), ~80.0 (s) |
| -C=O | - | ~156.0 (s) | |
| PEG4 Linker | -O-CH₂-CH₂-O- | ~3.60-3.70 (m, 12H) | ~70.0-71.0 (t) |
| -N-O-CH₂- | ~4.15 (t, 2H) | ~76.0 (t) | |
| -CH₂-O-Ts | ~4.15 (t, 2H) | ~69.0 (t) | |
| Tosyl Group | Ar-CH₃ | ~2.45 (s, 3H) | ~21.5 (q) |
| Ar-H (ortho to SO₂) | ~7.80 (d, 2H) | ~130.0 (d) | |
| Ar-H (meta to SO₂) | ~7.35 (d, 2H) | ~128.0 (d) | |
| Ar-C (ipso to SO₂) | - | ~145.0 (s) | |
| Ar-C (ipso to CH₃) | - | ~133.0 (s) |
Monitoring Reactions of this compound by NMR
The bifunctional nature of this compound allows for two primary types of reactions: nucleophilic substitution at the tosylated terminus and oxime ligation following deprotection of the aminooxy group. NMR spectroscopy is an invaluable tool for monitoring the progress of these reactions.
Nucleophilic Substitution of the Tosyl Group
The tosyl group is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, or azides. The successful substitution can be confirmed by the disappearance of the characteristic tosyl group signals in the NMR spectrum and the appearance of new signals corresponding to the introduced moiety.
Reaction Workflow:
Validating PROTAC Activity: A Comparative Guide to Functional Assays for PROTACs Synthesized with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
This guide provides an objective comparison of functional assays used to validate the activity of PROTACs, with a focus on those synthesized using polyethylene (B3416737) glycol (PEG) linkers. While a variety of PEG linkers are commercially available for PROTAC synthesis, such as Boc-Aminooxy-PEG4-Tos , this guide will use a well-documented example of a PROTAC with a PEG4 linker to illustrate the validation process and compare its performance with alternatives. We will provide supporting experimental data and detailed methodologies for key experiments.
The Central Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer; it plays a pivotal role in the molecule's overall activity.[1] The length, composition, and flexibility of the linker can significantly impact:
-
Ternary Complex Formation: An optimal linker length and conformation are crucial for the efficient formation of a stable and productive ternary complex.[2]
-
Physicochemical Properties: PEG linkers are known to enhance the aqueous solubility and can influence the cell permeability of PROTACs.[3]
-
Selectivity and Potency: The linker's structure can affect the selectivity of the PROTAC for its intended target and its overall degradation potency.
Comparative Performance of PROTACs with Different Linkers
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. This is often quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[2]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]
To illustrate the impact of the linker on PROTAC performance, the following table summarizes hypothetical data for a PROTAC targeting Protein X, synthesized with a PEG4 linker, and compares it to PROTACs with an alkyl linker and a more rigid piperazine-based linker.
| Linker Type | PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PEG4 Linker | PROTAC-PEG4 | Protein X | HEK293 | 25 | 95 |
| Alkyl Linker | PROTAC-Alkyl | Protein X | HEK293 | 150 | 70 |
| Rigid Linker (Piperazine) | PROTAC-Rigid | Protein X | HEK293 | 50 | 90 |
This is hypothetical data for illustrative purposes.
Key Functional Assays for PROTAC Validation
A comprehensive validation of a PROTAC's activity involves a series of functional assays to confirm its mechanism of action.
Target Protein Degradation Assay (Western Blot)
This is the most fundamental assay to confirm that the PROTAC is inducing the degradation of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HEK293) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[4]
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the formation of the essential POI-PROTAC-E3 ligase complex.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein, coupled to protein A/G beads, overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase.
Ubiquitination Assay (in vitro)
This assay directly demonstrates that the PROTAC induces the ubiquitination of the target protein.
Experimental Protocol:
-
Reaction Setup: In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the purified target protein, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Western Blot Analysis: Stop the reaction and analyze the mixture by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Cellular Viability Assay
This assay assesses the downstream functional consequence of target protein degradation, such as an anti-proliferative effect.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.
-
Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available kit, such as one based on ATP measurement (e.g., CellTiter-Glo®).
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes in PROTAC validation.
References
A Practical Guide to Bioconjugation: Evaluating Alternatives to Boc-Aminooxy-PEG4-Tos
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker and conjugation chemistry is paramount to success. While Boc-Aminooxy-PEG4-Tos serves as a valuable reagent for targeting carbonyl groups (aldehydes and ketones) through oxime ligation, a diverse landscape of alternative strategies exists, each with distinct advantages in terms of reaction kinetics, stability, and target specificity. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to empower informed decision-making for your specific bioconjugation needs.
Executive Summary of Key Bioconjugation Chemistries
The selection of a bioconjugation strategy is dictated by the available functional groups on the biomolecule of interest, the desired stability of the resulting linkage, and the reaction conditions tolerated by the biological sample. Here, we compare the performance of several widely used chemistries against the baseline of aminooxy-carbonyl reactions.
| Chemistry | Target Functional Group | Linkage Formed | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Considerations |
| Aminooxy/Oxime Ligation | Aldehyde, Ketone | Oxime | ~0.01 - 10³ (with catalyst)[1][2] | High stability of the oxime bond.[1][2][3][4][5] | Reaction with ketones is slow; often requires aniline-based catalysts which can be toxic.[6] |
| Hydrazide/Hydrazone Ligation | Aldehyde, Ketone | Hydrazone | ~3 - 10³ (with catalyst)[1][2] | Faster kinetics than uncatalyzed oxime ligation.[1][2] | Hydrazone bond is generally less stable than oxime and can be reversible, especially at low pH.[3][4][5] |
| Thiol-Maleimide Michael Addition | Thiol (Cysteine) | Thioether | ~10² - 10³ | High efficiency and selectivity for thiols under mild conditions.[7] | The resulting succinimidyl thioether linkage can undergo a retro-Michael reaction, leading to potential instability in vivo.[8] |
| NHS Ester-Amine Acylation | Primary Amine (Lysine, N-terminus) | Amide | ~10¹ - 10² | Well-established, robust chemistry forming a very stable amide bond. | Can lead to heterogeneous products due to multiple lysine (B10760008) residues on a protein surface; reaction is pH-sensitive.[9] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., DBCO) | Triazole | ~0.06 - 1.0 (BCN, DBCO)[10] | Bioorthogonal (no catalyst needed), suitable for live-cell labeling.[10][11][12] | Kinetics are generally slower than tetrazine ligation; bulky cyclooctynes can impact solubility and steric accessibility.[13] |
| Tetrazine Ligation (iEDDA) | Tetrazine, Strained Alkene (e.g., TCO) | Dihydropyridazine | ~800 - 30,000[14][15][16] | Exceptionally fast kinetics, allowing for reactions at very low concentrations.[14][15][16][17][18] | Tetrazine and TCO reagents can be hydrophobic, potentially requiring PEGylation for aqueous solubility.[19] |
Visualizing Bioconjugation Workflows
To better understand the practical application of these chemistries, the following diagrams illustrate typical experimental workflows.
Caption: Workflows for carbonyl-targeting and click chemistry bioconjugation.
Caption: Workflows for thiol- and amine-reactive bioconjugation.
Detailed Experimental Protocols
Successful bioconjugation relies on meticulous adherence to optimized protocols. Below are representative methodologies for the key chemistries discussed.
Protocol 1: Oxime Ligation
This protocol provides a general guideline for conjugating an aminooxy-functionalized molecule to a protein containing a carbonyl group.
Materials:
-
Protein with an aldehyde or ketone group (1-5 mg/mL)
-
Aminooxy-functionalized molecule (e.g., Aminooxy-PEG-fluorophore) (10 mM stock in DMSO or water)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.0
-
Aniline (B41778) catalyst (optional, 100 mM stock in conjugation buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the conjugation buffer to the desired concentration.
-
Reagent Preparation: Prepare a fresh solution of the aminooxy-functionalized molecule.
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the aminooxy reagent to the protein solution.
-
If using a catalyst, add aniline to a final concentration of 10-20 mM.
-
Incubate the reaction mixture for 2-24 hours at room temperature or 37°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Hydrazone Ligation
This protocol outlines the conjugation of a hydrazide-functionalized molecule to a carbonyl-containing protein.
Materials:
-
Protein with an aldehyde or ketone group (1-5 mg/mL)
-
Hydrazide-functionalized molecule (e.g., Hydrazide-PEG-biotin) (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the carbonyl-containing protein in the conjugation buffer.
-
Reagent Preparation: Prepare a fresh solution of the hydrazide-functionalized molecule.
-
Conjugation Reaction:
-
Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.
Protocol 3: Thiol-Maleimide Conjugation
This protocol is for labeling a thiol-containing protein (e.g., an antibody with reduced cysteines) with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM HEPES, pH 7.0-7.5, degassed.[20][21][22][23][24]
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in degassed conjugation buffer. If disulfide bonds need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[20][22][23][24]
-
Conjugation Reaction: Add the maleimide (B117702) stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[20][24]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[20][21][24]
-
Purification: Remove excess maleimide reagent by size-exclusion chromatography.
Protocol 4: NHS Ester-Amine Conjugation
This protocol describes a general procedure for labeling a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein with primary amines (1-10 mg/mL)
-
NHS ester-functionalized molecule (10 mg/mL stock in anhydrous DMSO or DMF)[25]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5.[26] Avoid buffers containing primary amines (e.g., Tris).[27]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF.[27]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The final volume of organic solvent should not exceed 10%.[27]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[27]
-
Purification: Purify the conjugate using a desalting column or dialysis to remove unreacted NHS ester.
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified biomolecule with a DBCO-functionalized molecule.
Materials:
-
Azide-modified biomolecule (1-10 mg/mL)
-
DBCO-functionalized molecule (10 mM stock in DMSO)
-
Reaction Buffer: PBS, pH 7.4[28]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Biomolecule Preparation: Dissolve the azide-modified biomolecule in the reaction buffer.
-
Reagent Preparation: Prepare a fresh solution of the DBCO-functionalized molecule.
-
Conjugation Reaction: Add a 1.1- to 1.5-fold molar excess of the DBCO reagent to the azide-containing biomolecule solution.[28]
-
Incubation: Incubate the reaction mixture for 1-24 hours at room temperature or 37°C.[28][29]
-
Purification: Purify the resulting conjugate by size-exclusion chromatography.
Protocol 6: Tetrazine Ligation
This protocol describes the rapid conjugation of a tetrazine-modified protein with a TCO-functionalized molecule.
Materials:
-
Tetrazine-modified protein (1-5 mg/mL)
-
TCO-functionalized molecule (e.g., TCO-PEG-dye) (1 mM stock in DMSO)
-
Reaction Buffer: PBS, pH 6.0-9.0[14]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the tetrazine-modified protein in the reaction buffer.
-
Reagent Preparation: Prepare a fresh solution of the TCO-functionalized molecule.
-
Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the TCO reagent to the tetrazine-protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent TCO reagent.[30][31]
-
Purification: Remove unreacted TCO reagent using a spin desalting column or size-exclusion chromatography.[31]
Conclusion
The field of bioconjugation offers a rich toolbox of chemical reactions, each with its own set of advantages and limitations. While aminooxy chemistry provides a reliable method for targeting carbonyls, alternatives such as hydrazone ligation, thiol-maleimide chemistry, NHS ester acylation, and particularly the bioorthogonal click chemistries (SPAAC and tetrazine ligation) offer a broader range of options to suit diverse experimental needs. By carefully considering the factors of reaction kinetics, linkage stability, and the specific functional groups available, researchers can select the optimal strategy to achieve their desired bioconjugate with high efficiency and specificity.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. bidmc.org [bidmc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. leica-microsystems.com [leica-microsystems.com]
- 17. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. biotium.com [biotium.com]
- 22. lumiprobe.com [lumiprobe.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 25. NHS ester protocol for labeling proteins [abberior.rocks]
- 26. lumiprobe.com [lumiprobe.com]
- 27. broadpharm.com [broadpharm.com]
- 28. benchchem.com [benchchem.com]
- 29. docs.aatbio.com [docs.aatbio.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
Cleavable vs. Non-Cleavable Linkers in PROTAC Design: A Data-Driven Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker, specifically whether it is cleavable or non-cleavable, profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of cleavable and non-cleavable linkers in PROTAC design, supported by experimental data and detailed methodologies to inform rational drug development.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Action | Designed to be cleaved in specific physiological environments (e.g., high glutathione (B108866) levels, low pH, presence of specific enzymes), releasing the active PROTAC or its components. | Remain intact throughout the degradation process. The entire PROTAC molecule is recycled after inducing ubiquitination. |
| Payload Release | Controlled and triggered by specific conditions, which can enhance target specificity. | No release of individual components; the entire molecule remains active. |
| Stability | Generally lower plasma stability, with a potential for premature cleavage and off-target effects. | Higher plasma stability, leading to a more stable PROTAC in circulation and potentially reduced off-target toxicity. |
| "Bystander Effect" | Potential for a "bystander effect" where the released, cell-permeable warhead can affect neighboring cells, which can be advantageous in treating heterogeneous tumors.[1] | Low to negligible bystander effect as the PROTAC remains intact and is less likely to diffuse out of the target cell. |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature linker cleavage and the bystander effect. | Lower potential for off-target toxicity due to higher stability and a more localized effect. |
| Therapeutic Window | Potentially narrower therapeutic window due to stability and off-target concerns. | Potentially wider therapeutic window due to enhanced stability and reduced off-target effects. |
Signaling Pathways and Mechanisms of Action
The fundamental mechanism of action for both cleavable and non-cleavable PROTACs involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
Non-Cleavable PROTAC Mechanism
Non-cleavable PROTACs act as a stable bridge, facilitating the formation of the ternary complex. The entire PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Cleavable PROTAC Mechanism
Cleavable PROTACs add a layer of conditional activation. The linker is designed to break under specific intracellular conditions, which can be advantageous for targeted delivery and minimizing systemic exposure to the active PROTAC. For instance, a PROTAC might be activated only within cancer cells that have high levels of a specific enzyme.
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs with conventional cleavable versus non-cleavable linkers targeting the same protein are limited in the published literature. Much of the comparative data comes from the more established field of Antibody-Drug Conjugates (ADCs), which shares similar principles of linker stability and payload delivery. However, some studies on PROTACs and related modalities like Degrader-Antibody Conjugates (DACs) provide valuable insights.
Table 1: Performance of PROTACs with Cleavable Linkers
| PROTAC / Degrader | Target | Linker Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Esterase-cleavable PROTAC | BRD4 | Esterase-cleavable maleimide | VHL | 4T1 | ~100 | >90 | [2] |
| GSH-responsive DAC | BRD4 | Glutathione-cleavable | Not Specified | Not Specified | 1 - 1000 | Not Specified | [3] |
Table 2: Performance of PROTACs with Non-Cleavable Linkers
| PROTAC | Target | Linker Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BET proteins | PEG-based (non-cleavable) | VHL | 22Rv1 | <1 | >90 | [4] |
| MZ1 | BRD4 | PEG-based (non-cleavable) | VHL | HeLa | 13 | ~90 | [5] |
| A1874 | BRD4 | PEG-based (non-cleavable) | VHL | RS4;11 | 5 | >95 | [5] |
Note: The data presented is compiled from various sources and direct comparisons should be made with caution due to differences in experimental conditions. The DAC data is included to provide context on the performance of cleavable linkers in a targeted degradation context.
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and standardized experimental protocols. Below are detailed methodologies for key assays used to characterize and compare PROTACs with cleavable and non-cleavable linkers.
Experimental Workflow
A typical workflow for evaluating a PROTAC involves a series of in vitro and in vivo experiments to quantify protein degradation, assess cellular effects, and determine pharmacokinetic properties.
Western Blotting for Protein Degradation
This is the gold-standard assay for quantifying the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (typically from 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
-
Reaction Setup:
-
Combine purified E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, the purified target protein, and ATP in a reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Initiate the reaction by adding ubiquitin.
-
-
Detection of Ubiquitination:
-
Stop the reaction at different time points by adding SDS-PAGE loading buffer.
-
Analyze the reaction mixture by Western blotting using an antibody against the target protein.
-
-
Data Analysis:
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination. The intensity of these bands should correlate with the PROTAC concentration.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
These assays measure the effect of target protein degradation on cell proliferation and survival.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 48 or 72 hours).
-
-
Assay Procedure (CellTiter-Glo Example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
-
Conclusion and Future Perspectives
The choice between a cleavable and a non-cleavable linker in PROTAC design is a critical decision that must be guided by the specific therapeutic application, the nature of the target protein, and the desired pharmacokinetic profile. Non-cleavable linkers generally offer greater stability and a more predictable in vivo performance, making them a common choice in current PROTAC development. However, the development of "smart" cleavable linkers that respond to specific tumor microenvironment triggers holds immense promise for enhancing the tumor selectivity and therapeutic window of next-generation PROTACs.
As the field of targeted protein degradation continues to evolve, the need for direct, head-to-head comparative studies of cleavable and non-cleavable PROTACs will be crucial for establishing clear design principles. The experimental protocols and data presented in this guide provide a foundational framework for researchers to rationally design and evaluate novel PROTACs, ultimately accelerating the translation of these promising therapeutics from the bench to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. In situ albumin-binding and esterase-specifically cleaved BRD4-degrading PROTAC for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-Aminooxy-PEG4-Tos: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling Boc-Aminooxy-PEG4-Tos must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this bifunctional crosslinker, fostering a culture of safety and trust in laboratory operations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For clarity and easy reference, the key quantitative data related to the safe handling and disposal of this compound are summarized in the table below.
| Parameter | Value | Source/Recommendation |
| pH for Neutralization | 6.0 - 8.0 | General guidance for acidic or basic chemical waste neutralization before disposal.[2] |
| Storage Temperature | -20°C | Recommended for maintaining the stability of the compound.[3] |
| Waste Container Material | Chemically resistant (e.g., HDPE) | Standard practice for hazardous chemical waste to prevent reaction with the container. |
| Labeling Requirement | "Hazardous Waste" + Chemical Name & Date | Mandatory for all chemical waste containers to ensure proper identification and handling. |
| Emergency Eye Wash | Minimum 15 minutes continuous flushing | Standard first aid procedure for chemical exposure to the eyes. |
Experimental Protocol: Disposal of this compound
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This procedure is designed to be conducted by trained laboratory personnel.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE)
-
Chemical fume hood
-
Labeled hazardous waste container (chemically compatible)
-
Spill kit for chemical spills
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper), in a designated, properly labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any known hazard pictograms.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arrangement for Disposal:
-
Dispose of the hazardous waste through a licensed and approved chemical waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Report the spill to the laboratory supervisor or safety officer.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Aminooxy-PEG4-Tos
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Boc-Aminooxy-PEG4-Tos. The following information is compiled to ensure the safe handling and use of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | tert-butyl N-{2-[2-(2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}carbamate | N/A |
| CAS Number | 1807539-01-0 | [1][2] |
| Molecular Formula | C20H33NO9S | [2] |
| Molecular Weight | 463.54 g/mol | N/A |
| Appearance | Solid Powder | N/A |
| Storage Temperature | -20°C | [2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield.[4] |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile).[4] |
| Body Protection | Wear a laboratory coat.[4] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid and preparing solutions.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: When weighing the solid compound, perform this task inside a fume hood to avoid inhalation of any dust particles.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Reactions: The tosyl group is a good leaving group for nucleophilic substitution reactions. The protected aminooxy group can be deprotected under mild acidic conditions.[2]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.
Storage:
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
General Disposal Guidelines:
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should also be treated as chemical waste.
-
Professional Disposal: It is recommended to use a licensed chemical waste disposal service for the final disposal of the compound and its related waste.
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
